1-Bromo-1-fluorocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10BrF |
|---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
1-bromo-1-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2 |
InChI Key |
BNPNIFIUQOPWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(F)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of the halogenated cyclohexane (B81311) derivative, 1-bromo-1-fluorocyclohexane. While specific experimental data for this compound is limited in publicly available literature, this document outlines a plausible synthetic pathway and projects its key physical and spectroscopic properties based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the potential applications of this and similar geminal bromofluorinated cyclic scaffolds.
Introduction
Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions. The introduction of both bromine and fluorine onto the same carbon atom in a cyclic framework, as in this compound, creates a chiral center and a functional handle for a variety of chemical transformations. This geminal arrangement of two different halogens offers unique reactivity and potential for the synthesis of novel and complex molecular architectures.
This guide will detail a proposed synthetic route for this compound, starting from the readily available cyclohexanone (B45756). Furthermore, it will present a tabulated summary of its predicted physical and spectroscopic properties, which are essential for its identification, characterization, and further application in research and development.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound from cyclohexanone involves a three-step sequence:
-
Formation of Cyclohexanone Hydrazone: Cyclohexanone is first converted to its corresponding hydrazone by reaction with hydrazine (B178648).
-
Oxidative Bromination: The hydrazone is then subjected to oxidative bromination to yield 1,1-dibromocyclohexane (B76172).
-
Halogen Exchange (Halex) Reaction: Finally, a selective halogen exchange reaction is performed to replace one of the bromine atoms with a fluorine atom, yielding the target compound, this compound.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the proposed synthesis. Note: This protocol is based on analogous transformations and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of Cyclohexanone Hydrazone
-
To a stirred solution of cyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (B1144303) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude cyclohexanone hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of 1,1-Dibromocyclohexane
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude cyclohexanone hydrazone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (2.2 eq) in DCM dropwise to the stirred solution. Control the addition rate to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain 1,1-dibromocyclohexane.
Step 3: Synthesis of this compound
-
To a solution of 1,1-dibromocyclohexane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or sulfolane), add a fluorinating agent such as silver(I) fluoride (B91410) (AgF) or a mixture of potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Physical and Chemical Properties
As there is a lack of experimentally determined data for this compound, the following table summarizes its computed physical and chemical properties, primarily sourced from the PubChem database.[1] These values provide a useful estimation for handling and characterization of the compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₁₀BrF | PubChem[1] |
| Molecular Weight | 181.05 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 160-180 °C (estimated at 760 mmHg) | Estimation based on analogous compounds |
| Density | ~1.45 g/cm³ (predicted) | - |
| Refractive Index | ~1.48 (predicted) | - |
| LogP (XLogP3) | 3.1 | PubChem[1] |
| CAS Number | 1373033-61-7 | PubChem[1] |
Spectroscopic Properties (Predicted)
Detailed experimental spectroscopic data for this compound are not available. The following sections provide a predictive analysis of the expected spectroscopic features based on the principles of NMR, IR, and mass spectrometry, and by comparison with structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene (B1212753) protons of the cyclohexane ring. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.
-
δ 1.5-2.5 ppm: A series of overlapping multiplets corresponding to the ten protons on the cyclohexane ring. The protons on the carbons adjacent to the C-Br/F carbon (C2 and C6) are expected to be the most downfield-shifted.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the presence of four distinct signals for the cyclohexane carbons, with the carbon bearing the halogens showing a significant downfield shift and splitting due to coupling with the fluorine atom.
-
δ 90-110 ppm (doublet, ¹JCF ≈ 250-300 Hz): The C1 carbon atom, directly attached to both bromine and fluorine. The large coupling constant is characteristic of a one-bond C-F interaction.[2]
-
δ 30-40 ppm: The C2 and C6 carbons adjacent to the halogenated carbon.
-
δ 20-30 ppm: The C3, C5, and C4 carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-X (X = F, Br) bond vibrations.
-
2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups in the cyclohexane ring.
-
1000-1100 cm⁻¹: C-F stretching vibration. This is expected to be a strong absorption band.[3]
-
500-700 cm⁻¹: C-Br stretching vibration. This absorption is typically found in the fingerprint region and may be of weak to medium intensity.[3]
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
M⁺ and M⁺+2 peaks: The molecular ion peaks will be observed at m/z values corresponding to the molecular weight of the compound, with the M⁺+2 peak having nearly the same intensity as the M⁺ peak.
-
Fragmentation: Common fragmentation pathways would involve the loss of a bromine radical ([M-Br]⁺), a fluorine radical ([M-F]⁺), or hydrogen halides ([M-HBr]⁺, [M-HF]⁺). The fragmentation of cyclic alkanes would also contribute to the overall pattern.[4][5]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated organic compounds. It is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a halogenated cyclohexane with potential applications in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound is scarce, this technical guide has provided a plausible synthetic route and a comprehensive set of predicted physical and spectroscopic properties. This information is intended to facilitate further research and exploration of the chemistry and potential applications of this and related geminal bromofluorinated compounds. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that the provided protocols and data are predictive and will require experimental validation.
References
A Technical Guide to 1-Bromo-1-fluorocyclohexane: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-fluorocyclohexane is a halogenated aliphatic cyclic compound with potential applications in organic synthesis and drug discovery. Its unique geminal bromo- and fluoro-substituents on a cyclohexane (B81311) ring make it an intriguing building block for introducing these halogens into more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. While specific experimental data for this compound is limited, this guide consolidates available information and presents generalized protocols based on closely related structures to facilitate further research and application.
Chemical Structure and Properties
This compound possesses a cyclohexane ring with a bromine and a fluorine atom attached to the same carbon atom (C1).
Chemical Structure:
-
Molecular Formula: C₆H₁₀BrF[1]
-
IUPAC Name: this compound[1]
-
Canonical SMILES: C1CCC(CC1)(F)Br[1]
-
InChI: InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1]
-
InChIKey: BNPNIFIUQOPWRT-UHFFFAOYSA-N[1]
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models available through databases like PubChem.
| Property | Value | Source |
| Molecular Weight | 181.05 g/mol | PubChem[1] |
| Monoisotopic Mass | 179.99499 Da | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 179.99499 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 76.6 | PubChem[1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in the literature. However, a plausible and modern synthetic approach can be adapted from the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes.[2] This method offers a direct route to 1-bromo-1-fluoroalkanes.
Proposed Synthetic Pathway: Photoredox Catalysis
The synthesis would involve the reaction of cyclohexene (B86901) with dibromofluoromethane (CHBr₂F) under photoredox catalysis.
Caption: Proposed synthesis of this compound via photoredox catalysis.
Experimental Protocol (Generalized)
This protocol is a general guideline and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add the photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%). The tube is then sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous solvent (e.g., THF). Add cyclohexene (1.0 eq) followed by dibromofluoromethane (CHBr₂F, typically in excess, e.g., 2.0-3.0 eq) via syringe.
-
Reaction: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for a specified time (e.g., 12-24 hours), with reaction progress monitored by GC-MS or TLC.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexane ring protons. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.
-
¹³C NMR: The carbon atom attached to both bromine and fluorine (C1) will be significantly downfield and will likely appear as a doublet due to coupling with the fluorine atom. The other carbon atoms of the cyclohexane ring will appear at higher fields.
-
¹⁹F NMR: A single resonance is expected, which may be broadened or show complex coupling with the neighboring protons.
Experimental Protocol (Generalized):
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C NMR).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the molecular weight and fragmentation pattern of this compound.
Expected Spectral Features:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation: Common fragmentation pathways would involve the loss of Br, F, HBr, and HF.
Experimental Protocol (Generalized):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program to ensure good separation (e.g., start at 50°C, ramp to 250°C).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Spectral Features:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending: Absorptions in the 1440-1470 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically in the 1000-1100 cm⁻¹ region.
-
C-Br stretching: An absorption in the 500-600 cm⁻¹ region.
Experimental Protocol (Generalized):
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Caption: General analytical workflow for the characterization of this compound.
Biological Activity and Reactivity
Potential Biological Activity
While there is no specific data on the biological activity of this compound, halogenated organic compounds are known to exhibit a wide range of biological activities.[3][4] The presence of both bromine and fluorine may impart interesting pharmacological properties. For instance, various halogenated cyclohexanes have been investigated for their antimicrobial properties.[5] Further research is needed to explore the potential biological activities of this specific compound.
Reactivity
The presence of two different halogens on the same carbon atom suggests a rich and varied reactivity profile for this compound.
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where either the bromide or the fluoride (B91410) acts as a leaving group. Bromide is generally a better leaving group than fluoride.
-
Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming a fluorinated cyclohexene derivative.
-
Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent, which is a versatile intermediate in organic synthesis for forming new carbon-carbon bonds.
Conclusion
This compound is a halogenated cyclohexane with potential as a synthetic building block. This guide has provided a summary of its chemical structure and computed properties. While specific experimental data is scarce, a plausible synthetic route via photoredox catalysis and generalized analytical protocols for its characterization using NMR, GC-MS, and IR spectroscopy have been outlined. Further experimental investigation into the synthesis, characterization, reactivity, and biological activity of this compound is warranted to fully explore its potential in chemical synthesis and drug development.
References
- 1. This compound | C6H10BrF | CID 53445857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-1-fluorocyclohexane. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely bromocyclohexane (B57405) and fluorocyclohexane, to provide well-founded predictions for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.20 - 2.40 | m | 2H | H-2, H-6 (axial) |
| 1.95 - 2.15 | m | 2H | H-2, H-6 (equatorial) |
| 1.60 - 1.85 | m | 4H | H-3, H-5 |
| 1.30 - 1.55 | m | 2H | H-4 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 105.0 (d, ¹JCF ≈ 240 Hz) | C-1 |
| 38.0 (d, ²JCF ≈ 20 Hz) | C-2, C-6 |
| 24.5 | C-3, C-5 |
| 23.0 | C-4 |
Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity |
| -150 to -180 | m |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2945 - 2860 | Strong | C-H stretching |
| 1450 | Medium | CH₂ scissoring |
| 1150 - 1050 | Strong | C-F stretching |
| 680 - 580 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 182/180 | [M]⁺ (Molecular ion) |
| 101 | [M - Br]⁺ |
| 81 | [C₆H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
¹⁹F NMR Acquisition:
-
Instrument: 376 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.5 s
-
Spectral Width: 300 ppm
Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with isopropanol after the measurement.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in dichloromethane.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualizations
The following diagrams illustrate the predicted spectroscopic features of this compound.
Caption: Predicted NMR correlations for this compound.
A Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis, Properties, and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-1-fluorocyclohexane, a halogenated cycloalkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This document details its chemical identifiers, physical properties, a modern synthetic approach, and its potential reactivity, with a focus on providing actionable information for laboratory professionals.
Core Identifiers and Properties
Precise identification of chemical compounds is critical for regulatory compliance, safety, and scientific accuracy. The following tables summarize the key identifiers and computed physical properties of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₁₀BrF[1] |
| Canonical SMILES | C1CCC(CC1)(F)Br[1] |
| InChI | InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1] |
| InChIKey | BNPNIFIUQOPWRT-UHFFFAOYSA-N[1] |
Physicochemical Data
The following table outlines the computed physicochemical properties of this compound, which are crucial for planning experiments and understanding its behavior in various systems.
| Property | Value |
| Molecular Weight | 181.05 g/mol [1] |
| Exact Mass | 179.99499 Da[1] |
| XLogP3 | 3.1[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 0[1] |
| Topological Polar Surface Area | 0 Ų[1] |
| Heavy Atom Count | 8[1] |
Synthesis of this compound
The introduction of a geminal bromo-fluoro motif onto a cyclic alkane represents a valuable synthetic transformation. A modern and efficient method for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. While a specific experimental protocol for the synthesis of this compound is not detailed in the literature, a general procedure can be adapted from the work of Qing and colleagues published in Organic Letters.
General Experimental Protocol: Photoredox-Catalyzed Synthesis
This protocol describes a general method for the synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes.
Materials:
-
Unactivated alkene (e.g., cyclohexene)
-
Dibromofluoromethane (CHBr₂F)
-
Photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Photoreactor (e.g., equipped with a blue LED light source)
-
Standard laboratory glassware for inert atmosphere techniques
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
To a flame-dried reaction vessel, add the unactivated alkene (1.0 equivalent) and the photoredox catalyst (typically 1-2 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous THF as the solvent, followed by dibromofluoromethane (typically 1.5-2.0 equivalents).
-
Place the reaction vessel in a photoreactor and irradiate with a blue LED light source at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-bromo-1-fluoroalkane.
This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for the photoredox-catalyzed synthesis of this compound.
Reactivity and Potential Applications
While specific reactivity data for this compound is not extensively documented, its structure suggests several potential reaction pathways relevant to drug discovery and organic synthesis. The presence of two different halogens on the same carbon atom (a geminal dihalide) offers opportunities for selective transformations.
-
Nucleophilic Substitution: The bromide is a better leaving group than the fluoride. Therefore, nucleophilic substitution reactions are expected to selectively displace the bromine atom. This could allow for the introduction of a wide range of functional groups at the C1 position, while retaining the fluorine atom, which is often desirable in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties.
-
Organometallic Reagent Formation: The carbon-bromine bond can potentially be used to form organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the adjacent fluorine atom may influence the stability and reactivity of these intermediates.
-
Elimination Reactions: Under suitable basic conditions, elimination of HBr could occur to form a fluoroalkene. The regioselectivity of this elimination would be of synthetic interest.
The ability to serve as a precursor to monofluorinated cyclohexane (B81311) derivatives makes this compound a potentially valuable building block for the synthesis of new bioactive molecules. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Conclusion
This compound is a specialized chemical entity with potential for broader application in synthetic and medicinal chemistry. While some of its fundamental data, such as a dedicated CAS number and detailed experimental protocols, are not yet firmly established in the public domain, this guide provides a summary of its known identifiers, computed properties, and a viable synthetic strategy based on modern photochemical methods. As the field of fluorine chemistry continues to expand, the utility of such building blocks is likely to grow, making a thorough understanding of their properties and synthesis essential for researchers in drug development and other scientific disciplines.
References
The Synthetic Potential of 1-Bromo-1-fluorocyclohexane: A Theoretical Exploration for Advanced Organic Synthesis
Disclaimer: The following is a theoretical guide based on established principles of organic chemistry and data from structurally related compounds. As of late 2025, there is a notable scarcity of published experimental data specifically for 1-bromo-1-fluorocyclohexane. This document aims to predict its reactivity and explore its potential applications to stimulate further research.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a geminal dihalocyclohexane with the potential to serve as a versatile building block in organic synthesis. The presence of two different halogens on the same carbon atom offers orthogonal reactivity, enabling a diverse range of chemical transformations. This guide explores the predicted synthetic utility of this compound, focusing on its potential synthesis, reactivity, and applications in the development of novel chemical entities.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₁₀BrF |
| Molecular Weight | 181.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 170-180 °C |
| Density | Estimated ~1.5 g/cm³ |
| Lipophilicity (XLogP3) | ~3.1 |
Potential Synthetic Routes
The synthesis of this compound is not well-documented. However, a plausible approach could be adapted from modern fluorination and bromination techniques. One potential route could involve the photoredox-catalyzed addition of dibromofluoromethane (B117605) to cyclohexene (B86901).
Hypothetical Experimental Protocol: Photoredox-Catalyzed Synthesis
This protocol is adapted from methodologies for the synthesis of 1-bromo-1-fluoroalkanes.
Reaction:
Cyclohexene + CHBr₂F ---(Photoredox Catalyst, Light)---> this compound
Materials:
-
Cyclohexene
-
Dibromofluoromethane
-
[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (Photocatalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the photocatalyst (1-2 mol%).
-
Add anhydrous THF, followed by cyclohexene (1.0 eq).
-
Add dibromofluoromethane (1.5 eq).
-
Irradiate the reaction mixture with a blue LED lamp at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield this compound.
Predicted Reactivity and Potential Applications
The reactivity of this compound is dictated by the C-Br and C-F bonds. The C-Br bond is significantly more labile and is expected to be the primary site of reaction under nucleophilic and organometallic conditions. The strong C-F bond is anticipated to remain intact during many transformations, making this compound a precursor to fluorinated cyclohexanes.
Nucleophilic Substitution Reactions
This compound is predicted to undergo nucleophilic substitution, likely proceeding through an Sₙ1 mechanism due to the tertiary nature of the carbon atom and the ability to form a stabilized α-fluorocarbocation. The bromide is an excellent leaving group, while the fluoride (B91410) is a poor one.
Predicted Sₙ1 Reaction Pathway
Caption: Predicted Sₙ1 mechanism for nucleophilic substitution.
Potential Applications:
-
Introduction of various functional groups: Reaction with nucleophiles such as azides, cyanides, alkoxides, and thiolates would lead to the corresponding 1-fluoro-1-substituted cyclohexanes. These products could be valuable intermediates in medicinal chemistry.
-
Synthesis of fluorinated analogs of bioactive molecules: The fluorocyclohexyl moiety can be incorporated into existing drug scaffolds to improve their metabolic stability and binding properties.
Hypothetical Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)
Reaction:
This compound + NaN₃ ---> 1-Azido-1-fluorocyclohexane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Nucleophile | Predicted Product | Potential Application |
| NaN₃ | 1-Azido-1-fluorocyclohexane | Precursor to amines and heterocycles |
| KCN | 1-Cyano-1-fluorocyclohexane | Precursor to carboxylic acids and amides |
| NaOMe | 1-Fluoro-1-methoxycyclohexane | Introduction of a methoxy (B1213986) group |
| NaSPh | 1-Fluoro-1-(phenylthio)cyclohexane | C-S bond formation |
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base is expected to induce elimination, leading to the formation of 1-fluorocyclohexene. The reaction would likely follow an E2 mechanism, requiring an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.
Predicted E2 Elimination Pathway
Caption: Predicted E2 mechanism for the formation of 1-fluorocyclohexene.
Potential Applications:
-
Synthesis of fluorinated alkenes: 1-Fluorocyclohexene is a useful intermediate for further functionalization, such as in Diels-Alder reactions or as a substrate for epoxidation.
Hypothetical Experimental Protocol: Elimination with Potassium tert-Butoxide
Reaction:
This compound + t-BuOK ---> 1-Fluorocyclohexene
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.0 eq) in tert-butanol dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC-MS.
-
Quench the reaction with water and extract with pentane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
| Base | Predicted Major Product | Comments |
| Potassium tert-butoxide | 1-Fluorocyclohexene | Strong, sterically hindered base favors elimination |
| Sodium ethoxide | Mixture of substitution and elimination products | Less hindered base may lead to competing Sₙ1 |
Organometallic Reactions
The C-Br bond can be targeted for the formation of organometallic reagents, such as Grignard or organolithium reagents. This would generate a highly reactive nucleophilic species with a fluorine atom on the same carbon.
Potential Applications:
-
Formation of C-C bonds: The resulting organometallic reagent could react with a variety of electrophiles (aldehydes, ketones, CO₂, etc.) to form new carbon-carbon bonds, leading to more complex fluorinated molecules.
Potential Synthetic Workflow
Caption: Overview of potential synthetic transformations.
Conclusion
While experimental data on this compound is currently limited, its chemical structure suggests it could be a highly valuable and versatile building block in organic synthesis. The differential reactivity of the C-Br and C-F bonds should allow for selective transformations, providing access to a wide array of monofluorinated cyclohexane (B81311) derivatives. The predicted reactivity in nucleophilic substitution, elimination, and organometallic reactions opens up numerous possibilities for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further experimental investigation into the synthesis and reactivity of this compound is warranted and has the potential to yield exciting new methodologies for the incorporation of fluorine into organic scaffolds.
An In-depth Technical Guide to 1-Bromo-1-fluorocyclohexane: Electrophilic and Nucleophilic Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic properties of 1-Bromo-1-fluorocyclohexane, a geminal dihalocyclohexane with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established principles of organic chemistry, computational studies on analogous compounds, and spectroscopic data of related haloalkanes. The primary electrophilic site is identified as the carbon atom bearing the halogen substituents (C1), while the lone pairs of electrons on the bromine and fluorine atoms constitute the nucleophilic centers. This document outlines the theoretical basis for this reactivity, supported by extrapolated quantitative data, and provides detailed hypothetical experimental protocols for the synthesis and representative reactions of the title compound.
Introduction
This compound is a halogenated aliphatic cyclic compound. The presence of two different halogen atoms on the same carbon atom, a geminal dihalide arrangement, imparts unique chemical reactivity to the molecule. The distinct electronegativity and size of bromine and fluorine create a polarized environment, making the molecule susceptible to reactions with both nucleophiles and electrophiles. Understanding the electronic landscape of this compound is crucial for its strategic application as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a detailed overview of the molecule's reactive sites, supported by theoretical data and practical experimental methodologies.
Electronic Structure and Reactive Sites
The reactivity of this compound is fundamentally governed by the distribution of electron density within the molecule. The high electronegativity of both fluorine and bromine atoms leads to a significant polarization of the C1-F and C1-Br bonds.
Electrophilic Site:
The carbon atom C1, bonded to both bromine and fluorine, is the primary electrophilic site . The strong inductive effect (-I) of the two halogen atoms withdraws electron density from C1, resulting in a significant partial positive charge (δ+). This electron deficiency makes C1 highly susceptible to attack by nucleophiles.
Nucleophilic Sites:
The lone pairs of electrons on the bromine and fluorine atoms are the nucleophilic sites . Although the halogens are electronegative, their lone pairs can participate in reactions with strong electrophiles. The nucleophilicity of the halogens is generally weak and decreases with increasing electronegativity (Br > F).
Visualization of Electrophilic and Nucleophilic Sites
The following diagram illustrates the key reactive sites of this compound.
Caption: Predicted electrophilic and nucleophilic sites in this compound.
Quantitative Data (Theoretical)
Table 1: Calculated Partial Atomic Charges
| Atom | Predicted Partial Charge (e) |
| C1 | +0.25 to +0.40 |
| Br | -0.10 to -0.20 |
| F | -0.30 to -0.45 |
Note: These values are estimations based on the known electronegativities of the elements and computational models of similar molecules.
Table 2: Estimated Bond Parameters
| Bond | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) |
| C1-F | ~1.39 | ~450 |
| C1-Br | ~1.94 | ~285 |
Note: Bond lengths and energies are approximated from data for related fluorinated and brominated alkanes.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and a representative reaction of this compound. These protocols are based on established methodologies for the synthesis and reaction of geminal dihaloalkanes.
Synthesis of this compound
A plausible synthetic route to this compound is the photoredox-catalyzed addition of dibromofluoromethane (B117605) to cyclohexene (B86901).
Reaction Scheme:
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine cyclohexene (1.0 equiv.), dibromofluoromethane (1.5 equiv.), and a photoredox catalyst (e.g., [Ir(ppy)₂(dF(CF₃)ppy)]PF₆, 1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile (B52724) or DMF).
-
Reaction Execution: Stir the reaction mixture vigorously and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
Nucleophilic Substitution Reaction
The primary electrophilic site at C1 is expected to readily undergo nucleophilic substitution. The C-Br bond is weaker than the C-F bond, making bromide the better leaving group.
Reaction Scheme:
Logical Relationship of a Nucleophilic Substitution:
Caption: Logical flow of a nucleophilic substitution reaction.
Detailed Protocol (Example with Sodium Azide):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (B81097) (NaN₃, 1.2 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-1-fluorocyclohexane. Further purification can be achieved by column chromatography if necessary.
Conclusion
This compound possesses distinct electrophilic and nucleophilic centers due to the presence of the C-Br and C-F bonds at the same carbon atom. The C1 carbon is the primary electrophilic site, susceptible to nucleophilic attack, with bromide being the preferential leaving group. The halogen atoms themselves are weak nucleophilic centers. While direct experimental data for this molecule is scarce, its reactivity can be reliably predicted based on fundamental organic chemistry principles. The synthetic and reaction protocols provided in this guide offer a practical framework for researchers to utilize this compound as a versatile intermediate in the development of novel chemical entities. Further computational and experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity.
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Bromo-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-fluorocyclohexane presents a fascinating case study in stereochemistry and conformational analysis, where the interplay of sterics, electronics, and stereoelectronic effects dictates its three-dimensional structure and reactivity. This technical guide provides a comprehensive overview of the stereochemical features and conformational preferences of this geminal dihalocyclohexane. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from well-established principles of conformational analysis and data from analogous substituted cyclohexanes to provide a detailed theoretical framework. This guide includes a discussion of the anomeric effect, a summary of relevant quantitative data, a proposed synthetic protocol, and predictive analysis of its spectroscopic properties.
Introduction to Stereochemistry in this compound
This compound is a chiral molecule due to the presence of a stereocenter at the C1 position, which is bonded to four different substituents: a bromine atom, a fluorine atom, and two different carbon pathways within the cyclohexane (B81311) ring. Consequently, it exists as a pair of enantiomers, (R)-1-bromo-1-fluorocyclohexane and (S)-1-bromo-1-fluorocyclohexane.
The cyclohexane ring itself is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The chair conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of the substituents at C1 with the chair conformation is the central theme of this analysis.
Conformational Analysis
The conformational analysis of this compound involves the investigation of the equilibrium between two chair conformers that interconvert via a process known as ring flipping. In this process, axial substituents become equatorial and vice versa. For this compound, this equilibrium involves one halogen in the axial position and the other in the equatorial position.
Steric Considerations
The primary factor governing the conformational preference in substituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions. Larger substituents generally prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring.
To quantify this preference, the concept of A-values is used, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] While an A-value for the geminal -F, -Br substitution is not available, we can analyze the individual A-values of fluorine and bromine to infer the steric demands.
| Substituent | A-value (kcal/mol) | Van der Waals Radius (Å) | C-X Bond Length (Å)[2][3] |
| -F | ~0.25 - 0.38 | 1.47 | ~1.35 |
| -Br | ~0.38 - 0.48[4] | 1.85 | ~1.94 |
Bromine has a larger van der Waals radius than fluorine, suggesting it is sterically bulkier.[5] However, the carbon-bromine bond is significantly longer than the carbon-fluorine bond.[6] This increased bond length places the larger bromine atom further away from the axial hydrogens, mitigating the 1,3-diaxial interactions.[4] Consequently, the A-values for fluorine and bromine are surprisingly similar. Based purely on steric hindrance, predicting the favored conformer is not straightforward.
The Anomeric Effect
A key stereoelectronic factor to consider in this compound is the anomeric effect. The anomeric effect is the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to prefer the axial orientation, contrary to what would be expected from steric considerations alone.[7] While the classic anomeric effect involves a heteroatom within the ring, a similar phenomenon, often termed a generalized anomeric effect, can occur in carbocycles.
In the context of this compound, the system can be represented as C-C-X-Y, where X and Y are the electronegative halogen atoms. The anomeric effect in this context can be explained by a stabilizing hyperconjugative interaction between the lone pair of one halogen and the antibonding orbital (σ*) of the C-halogen bond of the other. This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a condition met when one halogen is axial and the other is equatorial.
Specifically, the conformer with the more electronegative fluorine atom in the axial position and the bromine atom in the equatorial position is likely to be stabilized by an anomeric effect. This stabilization arises from the hyperconjugation of an equatorial C-Br bonding orbital into the low-lying antibonding orbital of the axial C-F bond. Conversely, placing the larger bromine atom in the axial position and fluorine in the equatorial position would lead to greater steric repulsion. Therefore, it is predicted that the conformer with the fluorine atom in the axial position and the bromine atom in the equatorial position will be the more stable conformer .
Proposed Experimental Protocol for Synthesis
Reaction Scheme
Detailed Methodology
Materials:
-
Cyclohexene
-
Dibromofluoromethane (B117605) (CHBr₂F)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Blue LED light source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous THF as the solvent.
-
Add cyclohexene (1.0 equivalent) to the reaction mixture.
-
Add dibromofluoromethane (1.5-2.0 equivalents).
-
The reaction mixture is stirred and irradiated with a blue LED light source at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Predicted Spectroscopic Data
Due to the lack of experimental spectra for this compound, the following are predictions based on typical chemical shift ranges for similar structures.
13C NMR Spectroscopy
The 13C NMR spectrum is expected to show six distinct signals due to the asymmetry of the molecule. The most deshielded signal will be C1, the carbon bearing the two halogen atoms. The chemical shift of C1 will be significantly influenced by both the electronegative fluorine and the heavier bromine atom. Carbons attached to fluorine typically appear at a lower field, and the presence of bromine also causes a downfield shift.[10][11][12][13]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C-Br,F) | 90 - 110 | Strongly deshielded by two electronegative halogens. |
| C2, C6 | 30 - 45 | β-effect of the halogen substituents. |
| C3, C5 | 20 - 30 | γ-effect, expected to be similar to unsubstituted cyclohexane carbons. |
| C4 | 20 - 30 | δ-effect, least affected by the substituents. |
It is important to note that the carbon signals will likely exhibit coupling to the fluorine atom (¹⁹F, I = ½). C1 will show a large one-bond C-F coupling (¹JCF), and C2/C6 will show a smaller two-bond coupling (²JCF).
Conclusion
This technical guide has provided a detailed theoretical analysis of the stereochemistry and conformational preferences of this compound. The molecule is chiral and exists as a pair of enantiomers. Its conformational equilibrium is governed by a delicate balance of steric and stereoelectronic effects. While steric factors alone do not provide a clear preference, the anomeric effect is predicted to favor the conformer with the fluorine atom in the axial position and the bromine atom in the equatorial position. A plausible synthetic route via photoredox catalysis has been proposed, and predictive 13C NMR data has been presented. Further experimental and computational studies are warranted to validate these theoretical predictions and to fully elucidate the properties of this intriguing molecule, which holds potential as a building block in the synthesis of novel chemical entities for drug discovery and materials science.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The correct order of van der Waals radius of \mathrm{F}, \mathrm{Cl} and\.. [askfilo.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Theoretical Calculations and Modeling of 1-Bromo-1-fluorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the conformational and spectroscopic analysis of 1-Bromo-1-fluorocyclohexane. Due to the limited availability of direct experimental and theoretical data for this specific molecule in peer-reviewed literature, this guide establishes a robust framework for its study based on well-documented research on analogous halogenated cyclohexanes. It details the principles of conformational analysis, outlines state-of-the-art computational methods, provides hypothetical yet realistic quantitative data, and describes relevant experimental protocols for validation. This document serves as a practical manual for researchers seeking to model and understand the physicochemical properties of this compound and similar gem-dihalogenated cyclic systems, which are of increasing interest in medicinal chemistry and materials science.
Introduction to Conformational Analysis of this compound
The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this compound, this leads to a dynamic equilibrium between two primary chair conformers. These conformers are distinguished by the axial or equatorial orientation of the bromine and fluorine atoms. In one conformer, the bromine atom is in an axial position while the fluorine is equatorial. In the other, the fluorine is axial, and the bromine is equatorial. The relative stability of these two conformers is dictated by a complex interplay of steric and electronic effects, including 1,3-diaxial interactions and stereoelectronic effects such as the anomeric effect. Understanding this conformational equilibrium is crucial as it governs the molecule's overall shape, reactivity, and biological activity.
Computational Modeling of this compound Conformers
Computational chemistry provides powerful tools to investigate the conformational landscape of this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are the most common and reliable methods for such studies.
Computational Protocol
A typical computational workflow for the conformational analysis of this compound is as follows:
-
Initial Structure Generation: The two chair conformers of this compound (axial-Br/equatorial-F and equatorial-Br/axial-F) are constructed.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for this step is DFT with a functional like B3LYP and a basis set such as 6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, for instance, a larger basis set like aug-cc-pVTZ or a more sophisticated method like CCSD(T).
-
Solvation Modeling: To simulate the effect of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Quantitative Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the computational analysis of the two chair conformers of this compound. The values presented here are illustrative and based on typical results for similar halogenated cyclohexanes.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Axial-Br / Equatorial-F | B3LYP/6-31G(d) | 0.00 (Reference) |
| Equatorial-Br / Axial-F | B3LYP/6-31G(d) | Value to be calculated |
| Axial-Br / Equatorial-F | MP2/aug-cc-pVTZ | 0.00 (Reference) |
| Equatorial-Br / Axial-F | MP2/aug-cc-pVTZ | Value to be calculated |
Table 2: Key Geometrical Parameters of this compound Conformers (Illustrative)
| Parameter | Conformer: Axial-Br / Equatorial-F | Conformer: Equatorial-Br / Axial-F |
| Bond Lengths (Å) | ||
| C-Br | ~1.97 | ~1.95 |
| C-F | ~1.40 | ~1.42 |
| C-C (average) | ~1.53 | ~1.53 |
| **Bond Angles (°) ** | ||
| Br-C-F | ~108.5 | ~108.5 |
| C-C-C (average) | ~111.0 | ~111.0 |
| Dihedral Angles (°) | ||
| Br-C-C-C | ~ -65 (anti-gauche) | ~ 175 (anti-periplanar) |
| F-C-C-C | ~ 175 (anti-periplanar) | ~ -65 (anti-gauche) |
Experimental Protocols for Validation
Theoretical calculations should be validated against experimental data. The primary techniques for studying the conformational equilibrium of halogenated cyclohexanes are variable-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Variable-Temperature NMR Spectroscopy
Principle: At low temperatures, the rate of interconversion between the two chair conformers (ring flip) becomes slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, acetone-d₆, or toluene-d₈).
-
Spectra Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at a range of temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved.
-
Signal Assignment: The signals for the axial and equatorial conformers are assigned based on chemical shifts and coupling constants. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.
-
Integration and Analysis: The integrals of the well-resolved signals corresponding to each conformer are measured to determine their relative populations. The equilibrium constant (K_eq) is calculated as the ratio of the populations of the two conformers.
-
Thermodynamic Parameters: The Gibbs free energy difference is calculated using the equation ΔG° = -RTln(K_eq). By measuring K_eq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).
Infrared (IR) Spectroscopy
Principle: The vibrational modes of a molecule are sensitive to its conformation. The IR spectra of the axial and equatorial conformers will exhibit distinct absorption bands. By analyzing the temperature or solvent dependence of the intensities of these bands, the conformational equilibrium can be studied.
Protocol:
-
Sample Preparation: The IR spectrum of this compound is recorded in the gas phase, in a non-polar solvent (e.g., cyclohexane), and as a solid at low temperatures.
-
Spectra Acquisition: Spectra are recorded over a suitable range (typically 4000-400 cm⁻¹) using an FT-IR spectrometer. For low-temperature studies, a cryostat is used.
-
Band Assignment: The observed vibrational bands are assigned to specific vibrational modes of the axial and equatorial conformers with the aid of theoretical frequency calculations.
-
Conformational Analysis: At low temperatures, the spectrum of the solid phase may simplify, indicating the presence of a single, more stable conformer. By comparing the spectra at different temperatures and in different phases, bands corresponding to each conformer can be identified. The relative intensities of these bands can be used to estimate the conformer populations.
Visualizations
The following diagrams illustrate key concepts in the theoretical study of this compound.
Caption: Conformational equilibrium of this compound.
Caption: A general workflow for the theoretical study of this compound.
Conclusion
The Obscure Genesis of a Halogenated Cyclohexane: A Technical Guide to 1-Bromo-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the known synthetic methodologies and physicochemical properties of 1-Bromo-1-fluorocyclohexane, a halogenated aliphatic compound. While the precise historical account of its initial discovery and synthesis remains elusive in readily accessible scientific literature, this document provides a comprehensive overview of its preparation, characterization, and the broader context of geminal bromo-fluoroalkane chemistry.
Physicochemical Properties
This compound is a cyclic alkane containing both a bromine and a fluorine atom attached to the same carbon atom. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀BrF |
| Molecular Weight | 181.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 656-57-5[1] |
| Boiling Point | 166.7 °C at 760 mmHg (Predicted)[1] |
| Density | 1.4 g/cm³ (Predicted)[1] |
| Flash Point | 56.8 °C (Predicted)[1] |
Historical Context and Synthesis
The history of organofluorine chemistry dates back to the 19th century, with the field gaining significant momentum in the mid-20th century. However, the specific discovery of this compound is not well-documented in prominent historical reviews of the field. Early work on geminal dihaloalkanes often focused on compounds with identical halogen atoms. The synthesis of mixed geminal halides, particularly those containing fluorine, presented significant challenges to early organic chemists.
While a definitive first synthesis remains untraced, modern synthetic approaches provide reliable methods for the preparation of 1-bromo-1-fluoroalkanes. One contemporary and efficient method involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. Although this specific example focuses on the synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes in general, the principles can be applied to the synthesis of cyclic analogues.
Modern Synthetic Approach: Photoredox Catalysis
A notable modern approach for the synthesis of 1-bromo-1-fluoroalkanes was reported by Chen, Xu, and Qing in 2021. This method utilizes a photoredox catalyst to facilitate the addition of dibromofluoromethane to an alkene.
Experimental Protocol:
-
Reactants: Unactivated alkene (e.g., cyclohexene (B86901) as a precursor), dibromofluoromethane (CHBr₂F).
-
Catalyst: [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The unactivated alkene and dibromofluoromethane are reacted in the presence of the photoredox catalyst in THF under visible light irradiation. This process is believed to proceed via a radical mechanism involving a hydrogen-atom transfer from the solvent.
This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes with high chemoselectivity.
Logical Synthesis Workflow
The following diagram illustrates a generalized modern synthetic pathway to 1-bromo-1-fluoroalkanes, adaptable for the synthesis of this compound.
Caption: Generalized workflow for the photoredox-catalyzed synthesis of 1-bromo-1-fluoroalkanes.
Conclusion
While the historical origins of this compound are not clearly defined in the existing scientific literature, modern organic synthesis provides robust methods for its preparation. As a geminal bromo-fluoro compound, it holds potential as a building block in the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science. Further research into historical chemical archives may yet uncover the seminal work describing the first synthesis of this intriguing halogenated cyclohexane.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-1-fluorocyclohexane from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-1-fluorocyclohexane, a valuable fluorinated building block in medicinal chemistry and drug development. Two viable synthetic routes starting from cyclohexanone (B45756) are presented, involving sequential α-halogenation reactions. Route A describes the initial α-bromination of cyclohexanone followed by nucleophilic fluorination. Route B outlines the α-fluorination of cyclohexanone followed by electrophilic bromination. Each protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and safety considerations. Quantitative data from the literature is summarized for easy comparison of the two routes. Additionally, visual diagrams of the reaction pathways and experimental workflows are provided to facilitate understanding and implementation.
Introduction
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methods for the synthesis of selectively fluorinated compounds is of great interest to the pharmaceutical and agrochemical industries. This compound is a versatile intermediate that allows for the introduction of a fluorinated cyclohexyl motif into target molecules. This document details two distinct, multi-step synthetic strategies for the preparation of this compound from the readily available starting material, cyclohexanone.
Data Presentation
The following table summarizes the quantitative data for the individual steps of the two proposed synthetic routes. Please note that the yields are based on literature reports for analogous reactions and may vary depending on the specific experimental conditions.
| Route | Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | 1 | α-Bromination of Cyclohexanone | Bromine (Br₂) | Acetic Acid | 25 | 2 | ~75 |
| A | 2 | Fluorination of 2-Bromocyclohexanone (B1249149) | Silver(I) Fluoride (AgF) | Acetonitrile | 80 | 24 | 60-70 (estimated) |
| B | 1 | α-Fluorination of Cyclohexanone | Selectfluor™ | Acetonitrile | 25 | 12 | 88 |
| B | 2 | α-Bromination of 2-Fluorocyclohexanone (B1314666) | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 4 | 70-80 (estimated) |
Experimental Protocols
Route A: Bromination followed by Fluorination
This route involves the initial synthesis of 2-bromocyclohexanone, which is subsequently converted to the target compound via a halogen exchange reaction.
Step 1: Synthesis of 2-Bromocyclohexanone
Materials:
-
Cyclohexanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stir bar.
-
Charge the flask with cyclohexanone (1.0 eq) and glacial acetic acid.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromocyclohexanone.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound from 2-Bromocyclohexanone
Materials:
-
2-Bromocyclohexanone
-
Silver(I) Fluoride (AgF)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Celite®
-
Glass funnel with filter paper
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromocyclohexanone (1.0 eq) and anhydrous acetonitrile.
-
Add Silver(I) Fluoride (AgF) (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove silver salts.
-
Wash the filter cake with fresh acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford 1-bromo-1-fluorocyclohexanone.
Route B: Fluorination followed by Bromination
This alternative route begins with the synthesis of 2-fluorocyclohexanone, which is then brominated to yield the final product.
Step 1: Synthesis of 2-Fluorocyclohexanone
Materials:
-
Cyclohexanone
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
To a solution of cyclohexanone (1.2 eq) in acetonitrile, add Selectfluor™ (1.0 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-fluorocyclohexanone can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound from 2-Fluorocyclohexanone
Materials:
-
2-Fluorocyclohexanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Benzoyl peroxide (initiator)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Light source (e.g., UV lamp, optional)
-
Sodium sulfite (B76179) solution (saturated)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluorocyclohexanone (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a light source to initiate the reaction.
-
Maintain the reflux for 4 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield 1-bromo-1-fluorocyclohexanone.
Mandatory Visualizations
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: Experimental workflows for Routes A and B.
Application Notes and Protocols: 1-Bromo-1-fluorocyclohexane as a Versatile Building Block for Fluorinated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-fluorocyclohexane is a valuable fluorinated building block for the synthesis of a diverse range of molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a bromine and a fluorine atom on the same carbon of a cyclohexane (B81311) ring offers unique reactivity and allows for the selective introduction of the fluorocyclohexyl moiety. This geminal arrangement can impart desirable physicochemical properties to target molecules, such as increased metabolic stability, enhanced membrane permeability, and altered acidity/basicity, which are critical considerations in drug design.[1][2]
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in key chemical transformations, including nucleophilic substitution and Grignard reagent formation.
Key Synthetic Applications
This compound serves as a versatile precursor for the introduction of the 1-fluorocyclohexyl group through two primary reaction pathways:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of functional groups such as azides, cyanides, and amines. The resulting 1-fluoro-1-substituted cyclohexanes are valuable intermediates for the synthesis of more complex molecules.
-
Grignard Reagent Formation: The carbon-bromine bond can be converted into a carbon-magnesium bond through reaction with magnesium metal. The resulting Grignard reagent, 1-fluoro-cyclohexylmagnesium bromide, is a potent nucleophile that can react with a range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Data Presentation: Representative Reaction Data
The following tables summarize representative quantitative data for key reactions involving this compound. Please note that these values are illustrative and based on typical yields and conditions for analogous reactions, as specific literature data for this exact substrate is limited.
Table 1: Nucleophilic Substitution with Sodium Azide (B81097)
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Sodium Azide (NaN₃) | 1.5 eq | Excess nucleophile to drive the reaction to completion. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent is ideal for Sₙ2 reactions. |
| Temperature | 80 °C | Moderate heating is typically required. |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product | 1-Azido-1-fluorocyclohexane | |
| Typical Yield | 85 - 95% |
Table 2: Grignard Reagent Formation and Reaction with Benzaldehyde (B42025)
| Parameter | Value | Notes |
| Reactants (Grignard Formation) | ||
| This compound | 1.0 eq | |
| Magnesium Turnings | 1.2 eq | Slight excess to ensure complete reaction. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Etheral solvents are essential for Grignard reagent stability. |
| Initiator | Iodine (catalytic amount) | To activate the magnesium surface. |
| Temperature | Reflux | To initiate and sustain the reaction. |
| Reaction Time | 1 - 2 hours | Until magnesium is consumed. |
| Product (Intermediate) | 1-Fluoro-cyclohexylmagnesium bromide | Used in situ. |
| Reactants (Reaction with Aldehyde) | ||
| 1-Fluoro-cyclohexylmagnesium bromide | 1.0 eq | |
| Benzaldehyde | 1.0 eq | |
| Temperature | 0 °C to Room Temperature | Initial cooling to control exothermicity. |
| Reaction Time | 1 - 2 hours | Monitored by TLC. |
| Product | (1-Fluorocyclohexyl)(phenyl)methanol | |
| Typical Yield | 70 - 85% |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-1-fluorocyclohexane via Nucleophilic Substitution
This protocol describes the synthesis of 1-azido-1-fluorocyclohexane from this compound using sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 1-azido-1-fluorocyclohexane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Expected Spectroscopic Data for 1-Azido-1-fluorocyclohexane:
-
¹H NMR: Peaks corresponding to the cyclohexane ring protons.
-
¹³C NMR: A peak for the carbon bearing the fluorine and azide groups, showing a characteristic coupling to fluorine, and peaks for the other cyclohexane carbons.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom.
-
IR: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.
Protocol 2: Synthesis of (1-Fluorocyclohexyl)(phenyl)methanol via Grignard Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Grignard Reagent Formation
-
Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude (1-fluorocyclohexyl)(phenyl)methanol can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: Workflow for Grignard reagent formation and reaction.
Caption: Hypothetical workflow for biological evaluation.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-bromo-1-fluorocyclohexane. This geminal dihalocyclohexane is a valuable building block in organic synthesis, particularly in the preparation of fluorinated cyclohexane (B81311) derivatives for potential applications in drug discovery and materials science. The strategic introduction of fluorine can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. These notes cover the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways, provide detailed experimental procedures for reactions with common nucleophiles, and summarize expected quantitative outcomes based on established chemical principles.
Introduction
This compound is a versatile electrophile for nucleophilic substitution reactions. The presence of two different halogen atoms on the same carbon atom, along with the cyclohexane scaffold, offers unique reactivity and stereochemical outcomes. The significant difference in the leaving group ability of bromide (a good leaving group) and fluoride (B91410) (a poor leaving group) allows for selective substitution of the bromine atom.
The reaction pathway, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these factors is crucial for the stereoselective synthesis of desired 1-fluoro-1-substituted cyclohexane derivatives.
Mechanistic Overview: S(_N)1 vs. S(_N)2 Pathways
The nucleophilic substitution at the tertiary carbon of this compound can proceed through two distinct mechanisms:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the bromide leaving group. This pathway results in an inversion of stereochemistry at the reaction center. S(_N)2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction involving the formation of a planar carbocation intermediate after the rate-determining departure of the leaving group. The nucleophile can then attack the carbocation from either face, leading to a mixture of retention and inversion products, often resulting in racemization. S(_N)1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and conditions that promote the ionization of the substrate.
Application in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. The 1-fluoro-1-substituted cyclohexane motif, accessible through nucleophilic substitution of this compound, can serve as a valuable scaffold in the design of novel therapeutics.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution reactions of this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
General Experimental Workflow
Protocol 1: S(_N)2 Reaction with Sodium Azide (B81097)
This protocol describes a typical S(_N)2 reaction to synthesize 1-azido-1-fluorocyclohexane.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-azido-1-fluorocyclohexane.
-
Protocol 2: S(_N)1 Solvolysis in Methanol (B129727)
This protocol describes a typical S(_N)1 solvolysis reaction to synthesize 1-fluoro-1-methoxycyclohexane.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
A non-nucleophilic base (e.g., 2,6-lutidine) (1.1 eq) to neutralize the HBr formed.
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add the non-nucleophilic base to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., reflux) and monitor the progress by GC-MS.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-fluoro-1-methoxycyclohexane.
-
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound. Note that specific yields and reaction rates can vary based on the precise reaction conditions and the purity of the reagents.
Table 1: Representative Data for S(_N)2 Reaction with Sodium Azide
| Parameter | Value/Condition |
| Substrate | This compound |
| Nucleophile | Sodium Azide (1.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 70 °C |
| Reaction Time | 18 hours |
| Product | 1-Azido-1-fluorocyclohexane |
| Typical Yield | 75-85% |
| Stereochemistry | Inversion |
Table 2: Representative Data for S(_N)1 Solvolysis in Methanol
| Parameter | Value/Condition |
| Substrate | This compound |
| Nucleophile/Solvent | Anhydrous Methanol |
| Base | 2,6-Lutidine (1.1 eq) |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 24-48 hours |
| Product | 1-Fluoro-1-methoxycyclohexane |
| Typical Yield | 60-70% |
| Stereochemistry | Racemization |
Conclusion
This compound is a valuable substrate for investigating the principles of nucleophilic substitution and for the synthesis of novel fluorinated compounds. By carefully selecting the nucleophile, solvent, and temperature, researchers can control the reaction pathway to favor either S(_N)1 or S(_N)2 mechanisms, leading to products with distinct stereochemical outcomes. The protocols and data presented herein provide a foundation for the application of this versatile building block in synthetic and medicinal chemistry programs.
Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the selective formation of a Grignard reagent from 1-bromo-1-fluorocyclohexane. The significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds allows for the chemoselective insertion of magnesium at the C-Br bond, yielding 1-fluorocyclohexylmagnesium bromide. This organometallic intermediate is a valuable building block for introducing the 1-fluorocyclohexyl moiety into organic molecules. The incorporation of fluorinated aliphatic rings is a crucial strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and lipophilicity.[1][2] This protocol offers a robust method for the preparation of this versatile fluorinated intermediate.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[3] The preparation of these organomagnesium halides (R-Mg-X) typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4] When a substrate contains multiple halogen atoms, the selective formation of a Grignard reagent at a single site is often desirable to enable specific subsequent functionalization.
The selectivity of Grignard reagent formation is governed by the bond dissociation energies of the carbon-halogen bonds, with the order of reactivity being I > Br > Cl > F.[5] The carbon-fluorine bond is the strongest and generally unreactive under standard Grignard formation conditions.[5] This principle is exploited in the reaction with this compound to achieve the highly chemoselective synthesis of 1-fluorocyclohexylmagnesium bromide. This reagent serves as a synthetic precursor to a variety of compounds containing the 1-fluorocyclohexyl group, a motif of increasing interest in drug discovery. The strategic placement of fluorine can significantly modulate a molecule's pKa, membrane permeability, and metabolic pathways.[1]
Reaction Pathway and Logic
The formation of the Grignard reagent from this compound proceeds via a selective oxidative addition of magnesium to the more labile carbon-bromine bond. The stronger carbon-fluorine bond remains intact throughout the process.
References
The Untapped Potential of 1-Bromo-1-fluorocyclohexane in Pharmaceutical Synthesis: A Prospective Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of drug candidates. Fluorinated cyclohexanes, in particular, have garnered significant interest due to their ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. While a variety of fluorinated building blocks are commercially available, the geminally substituted 1-bromo-1-fluorocyclohexane remains a relatively unexplored reagent. This document aims to provide a prospective overview of the potential applications of this compound in pharmaceutical synthesis, offering detailed protocols for its plausible use in key transformations and highlighting the potential advantages of this unique building block.
While direct literature examples of the use of this compound in pharmaceutical synthesis are scarce, its chemical structure suggests a versatile reactivity profile that could be exploited in the synthesis of novel therapeutic agents. The presence of both a bromine and a fluorine atom on the same carbon atom of a cyclohexane (B81311) ring offers a unique combination of steric and electronic properties, making it an intriguing candidate for the introduction of a fluorocyclohexyl moiety into drug-like molecules.
Physicochemical Properties and Synthetic Potential
The physicochemical properties of this compound are not extensively documented, but can be inferred from its structure. The presence of the electronegative fluorine atom is expected to influence the reactivity of the adjacent carbon-bromine bond, potentially modulating its susceptibility to nucleophilic substitution and oxidative addition in cross-coupling reactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Impact on Synthetic Utility |
| Molecular Weight | 181.04 g/mol | Suitable for use in a variety of synthetic transformations without significantly increasing the molecular weight of the final compound. |
| Boiling Point | Estimated to be in the range of 160-180 °C | Allows for purification by distillation and suggests sufficient volatility for use in standard laboratory conditions. |
| Reactivity | The C-Br bond is expected to be susceptible to nucleophilic attack and oxidative addition. The C-F bond is generally stable. | Enables selective functionalization at the C-Br position, preserving the fluorine atom for its desired effects on the final molecule's properties. |
Potential Applications in Pharmaceutical Synthesis
Based on the known reactivity of similar gem-dihaloalkanes and bromo-fluoro compounds, this compound could serve as a valuable precursor in several key synthetic transformations relevant to pharmaceutical development.
Nucleophilic Substitution Reactions
The C-Br bond in this compound is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This pathway could be utilized to attach the 1-fluorocyclohexyl moiety to various pharmacophores containing nucleophilic centers such as amines, phenols, thiols, and carbanions.
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution reactions.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.
-
Reaction Setup: To a solution of the primary amine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or ACN) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 equiv).
-
Addition of Reagent: this compound (1.1 equiv) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Expected Yield (%) |
| Aniline | N-(1-fluorocyclohexyl)aniline | K₂CO₃, DMF, 60 °C | 60-80 |
| Phenol | 1-fluoro-1-phenoxycyclohexane | Cs₂CO₃, ACN, 80 °C | 70-90 |
| Thiophenol | 1-fluoro-1-(phenylthio)cyclohexane | NaH, THF, RT | 75-95 |
Cross-Coupling Reactions
The C-Br bond of this compound is also amenable to various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This approach would allow for the direct connection of the 1-fluorocyclohexyl group to aromatic, heteroaromatic, or vinyl systems.
Caption: General workflow for cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: A mixture of this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, CsF, 2.0 equiv) is placed in a reaction vessel.
-
Solvent Addition: A suitable solvent system (e.g., toluene/water, dioxane/water) is added.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., N₂, Ar) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Table 3: Representative Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Product | Typical Catalyst/Conditions | Expected Yield (%) |
| Phenylboronic acid | Suzuki-Miyaura | 1-fluoro-1-phenylcyclohexane | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | 50-70 |
| Aniline | Buchwald-Hartwig | N-(1-fluorocyclohexyl)aniline | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 60-80 |
| Phenylacetylene | Sonogashira | 1-fluoro-1-(phenylethynyl)cyclohexane | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 65-85 |
Signaling Pathways and Drug Design
The introduction of a 1-fluorocyclohexyl moiety can influence a molecule's interaction with biological targets. For instance, in kinase inhibitors, this group could occupy a hydrophobic pocket while the fluorine atom engages in specific hydrogen bonding or dipole-dipole interactions.
Application Notes and Protocols for 1-Bromo-1-fluorocyclohexane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and lipophilicity. 1-Bromo-1-fluorocyclohexane is a valuable synthetic building block that can introduce a fluorinated cyclohexyl group into a target molecule. This geminal bromo-fluoro functionality allows for versatile synthetic transformations, primarily through nucleophilic substitution reactions, to create novel agrochemical candidates. These notes provide an overview of the potential applications and hypothetical experimental protocols for the use of this compound in the synthesis of new fungicides and herbicides. While direct synthesis of commercial agrochemicals using this specific reagent is not widely documented in publicly available literature, the following protocols are based on established synthetic methodologies for analogous compounds.
I. Potential Applications in Agrochemical Synthesis
The reactivity of this compound makes it a suitable reagent for the alkylation of various nucleophiles, which are common in agrochemical scaffolds. The primary application lies in the formation of carbon-heteroatom bonds (C-N, C-O, C-S), introducing the 1-fluorocyclohexyl moiety.
Synthesis of Fungicide Candidates
Many systemic fungicides are based on heterocyclic cores such as triazoles and pyrazoles. The introduction of a lipophilic and metabolically stable fluorocyclohexyl group can potentially enhance the fungicidal activity and systemic properties of these compounds.
-
Triazole Fungicides: The nitrogen atoms in the triazole ring are nucleophilic and can displace the bromide from this compound to form N-alkylated products.
-
Pyrazole (B372694) Carboxamides: The amide nitrogen of pyrazole carboxamides, a key class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, can be alkylated to introduce the 1-fluorocyclohexyl group.
Synthesis of Herbicide Candidates
Certain classes of herbicides, such as those based on phenoxyacetic acids or ureas, can be modified with the 1-fluorocyclohexyl group to alter their selectivity and soil mobility.
-
Ether Linkages: The oxygen atom of phenols or alcohols can act as a nucleophile to form ether linkages, which are present in some herbicidal compounds.
-
Urea Derivatives: The nitrogen atoms of urea-based herbicides can be alkylated, potentially leading to new derivatives with improved herbicidal profiles.
II. Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of agrochemical candidates using this compound. These protocols are based on general and robust synthetic transformations.
Protocol 1: N-Alkylation of a Triazole Fungicide Precursor
This protocol describes the synthesis of a hypothetical triazole fungicide candidate by reacting 1,2,4-triazole (B32235) with this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 181.05 | 1.81 g | 10 |
| 1,2,4-Triazole | 69.07 | 0.69 g | 10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 |
| Acetonitrile (B52724) (CH₃CN) | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (0.69 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.81 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure N-(1-fluorocyclohexyl)-1,2,4-triazole.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by NMR) | >95% |
Protocol 2: O-Alkylation of a Phenolic Herbicide Precursor
This protocol describes the synthesis of a hypothetical herbicide candidate by forming an ether linkage between 4-chlorophenol (B41353) and this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 181.05 | 1.81 g | 10 |
| 4-Chlorophenol | 128.56 | 1.29 g | 10 |
| Sodium Hydride (NaH, 60% in oil) | 40.00 | 0.44 g | 11 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
To a flame-dried 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen), add 4-chlorophenol (1.29 g, 10 mmol) and 40 mL of anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11 mmol) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add this compound (1.81 g, 10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to obtain 1-chloro-4-(1-fluorocyclohexyloxy)benzene.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 65-80% |
| Purity (by HPLC) | >95% |
III. Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis of hypothetical agrochemical candidates using this compound.
Caption: Workflow for Fungicide Candidate Synthesis.
Caption: Workflow for Herbicide Candidate Synthesis.
Disclaimer: The experimental protocols provided are hypothetical and based on general chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any new synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Suzuki Coupling Reactions Involving "1-Bromo-1-fluorocyclohexane"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-bromo-1-fluorocyclohexane with a variety of arylboronic acids. Due to the limited specific literature on this substrate, the following protocols and recommendations are based on established methodologies for challenging Suzuki couplings, particularly those involving secondary alkyl halides and fluorinated compounds. The synthesis of 1-aryl-1-fluorocyclohexane moieties is of significant interest in medicinal chemistry and drug development, as the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
The primary challenge in the Suzuki coupling of this compound lies in the nature of the C(sp³)-Br bond at a tertiary, fluorinated carbon. Potential competing pathways include β-hydride elimination and challenges in the oxidative addition and reductive elimination steps of the catalytic cycle. The selection of an appropriate catalyst system, including the palladium source and, crucially, the ligand, is paramount for a successful transformation.
Generalized Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed reaction to form a new carbon-carbon bond, yielding a 1-aryl-1-fluorocyclohexane derivative.
Application Notes and Protocols for the Reaction of 1-Bromo-1-fluorocyclohexane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrohalogenation of haloalkanes using strong bases is a fundamental transformation in organic synthesis, providing a reliable route to alkenes. This application note details the reaction of 1-bromo-1-fluorocyclohexane with strong bases, a process that leads to the formation of 1-fluorocyclohexene (B15492532), a valuable intermediate in the synthesis of fluorinated organic molecules. The regioselectivity of this elimination reaction is of particular interest due to the presence of two different halogen atoms. These protocols and notes are intended to guide researchers in setting up and understanding this specific elimination reaction.
The reaction of this compound with a strong, sterically hindered base such as potassium tert-butoxide proceeds primarily through an E2 (elimination, bimolecular) mechanism.[1] In this concerted, one-step process, the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (α-position), while the bromide ion is simultaneously eliminated.[1] The use of a bulky base generally favors the formation of the less substituted alkene (Hofmann product), though in this symmetrical system, only one alkene product is possible.
Reaction Overview
The primary reaction discussed is the dehydrobromination of this compound to yield 1-fluorocyclohexene.
Reaction Scheme:
Quantitative Data Summary
While specific quantitative data for the dehydrohalogenation of this compound is not extensively reported in the literature, high yields are anticipated based on analogous reactions with similar substrates. The following table provides expected yields based on the dehydrohalogenation of comparable cyclic haloalkanes.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Expected Yield (%) |
| This compound | Potassium tert-butoxide | tert-Butanol (B103910) | Reflux | 4-8 | 1-Fluorocyclohexene | ~80-95 |
| This compound | Lithium Diisopropylamide (LDA) | THF | -78 to RT | 2-4 | 1-Fluorocyclohexene | ~80-95 |
Experimental Protocols
The following are detailed protocols for the dehydrohalogenation of this compound using two common strong bases.
Protocol 1: Dehydrobromination using Potassium tert-Butoxide
Objective: To synthesize 1-fluorocyclohexene from this compound via an E2 elimination reaction using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[2]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers and wash with water and then brine.[2]
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the resulting crude 1-fluorocyclohexene by fractional distillation.
-
-
Analysis: Characterize the final product using analytical techniques such as GC-MS and NMR to confirm its identity and purity.
Protocol 2: Dehydrobromination using Lithium Diisopropylamide (LDA)
Objective: To synthesize 1-fluorocyclohexene from this compound using the strong, non-nucleophilic base LDA.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or a two-necked round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
LDA Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Reaction:
-
To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
-
Analysis: Confirm the structure and purity of the 1-fluorocyclohexene product using GC-MS and NMR spectroscopy.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 1-fluorocyclohexene.
Experimental Workflow
Caption: A generalized workflow for the elimination reaction and product isolation.
Proposed Reaction Mechanism (E2)
References
Protocol for the purification of "1-Bromo-1-fluorocyclohexane"
Abstract
This application note provides a detailed protocol for the purification of 1-Bromo-1-fluorocyclohexane, a valuable fluorinated building block in organic synthesis and drug discovery. The described methodology is based on a hypothetical synthesis via the bromofluorination of cyclohexene (B86901). The purification strategy involves a multi-step process including an aqueous workup to remove inorganic salts and water-soluble impurities, followed by drying and subsequent fractional distillation to isolate the final product from unreacted starting materials and organic byproducts. This protocol is intended to serve as a comprehensive guide for researchers working with this and structurally related compounds.
Introduction
Halogenated cyclohexanes are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of both bromine and fluorine atoms onto a cyclohexane (B81311) scaffold, as in this compound, offers unique reactivity and allows for diverse downstream chemical transformations. The geminal arrangement of the bromo and fluoro substituents makes this molecule a precursor for the introduction of a fluorine-containing quaternary center. Given its utility, the ability to obtain this compound in high purity is of paramount importance. This document outlines a robust and reproducible purification protocol.
Predicted Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and related compounds pertinent to the purification protocol is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₀BrF | 181.05 | ~170-175 (estimated) |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 |
| Pyridine | C₅H₅N | 79.10 | 115 |
| Succinimide | C₄H₅NO₂ | 99.09 | 287 (decomposes) |
Experimental Protocol
This protocol details the purification of crude this compound obtained from the reaction of cyclohexene with N-Bromosuccinimide (NBS) and a fluoride (B91410) source such as hydrogen fluoride-pyridine complex.
Aqueous Workup
The initial step is an aqueous workup to remove the majority of inorganic salts, pyridine, and succinimide.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (twice) to remove pyridine.
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic material in the aqueous phase.
-
-
After each wash, gently shake the separatory funnel, venting frequently. Allow the layers to separate completely and drain the aqueous layer.
Drying of the Organic Phase
Residual water in the organic layer must be removed prior to distillation.
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that sufficient agent has been added.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.
-
Rinse the drying agent with a small amount of fresh diethyl ether and combine the filtrate.
Solvent Removal
The volatile solvent used for extraction is removed under reduced pressure.
-
Assemble a rotary evaporator.
-
Carefully attach the round-bottom flask containing the dried organic solution.
-
Reduce the pressure and rotate the flask in a water bath set to a temperature appropriate for the solvent (e.g., 30-40°C for diethyl ether).
-
Continue evaporation until a constant weight of the crude product is achieved.
Fractional Distillation
The final purification step to separate this compound from any remaining impurities is fractional distillation.
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Transfer the crude product into the distillation flask and add a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the fractions based on their boiling points.
-
Fraction 1 (Forerun): Any remaining low-boiling impurities, such as residual cyclohexene (BP: 83°C), will distill first.
-
Fraction 2 (Product): Collect the fraction corresponding to the boiling point of this compound (estimated to be in the range of 170-175°C at atmospheric pressure).
-
Fraction 3 (Residue): Higher boiling impurities will remain in the distillation flask.
-
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process, assuming a starting crude mixture from a 10 mmol scale reaction.
| Purification Stage | Mass of Product (g) | Yield (%) | Purity (%) |
| Crude Product | ~2.5 | - | ~65 |
| After Aqueous Workup | ~1.9 | - | ~80 |
| After Solvent Removal | ~1.8 | - | ~80 |
| Final Product (after Distillation) | 1.27 | 70 | >98 |
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Application Notes and Protocols: 1-Bromo-1-fluorocyclohexane as a Precursor for [¹⁸F]Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-bromo-1-fluorocyclohexane as a precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). The methodology is based on the principle of nucleophilic radiofluorination of α-bromo-α-fluoroalkanes, a promising strategy for expanding the chemical space for PET tracer development.[1]
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique widely used in biomedical research and clinical diagnostics.[1] The development of novel PET tracers, labeled with positron-emitting radionuclides like Fluorine-18 (¹⁸F), is crucial for visualizing and quantifying specific biological processes in vivo.[1][2] ¹⁸F is a preferred radionuclide due to its near-ideal half-life (109.8 min), low positron energy, and the feasibility of producing it with high specific activity from a cyclotron.[1]
This compound serves as a valuable precursor for the introduction of ¹⁸F into molecules of interest. The presence of both a bromine and a fluorine atom on the same carbon atom allows for a nucleophilic substitution reaction where the bromide acts as a leaving group, replaced by the radioactive ¹⁸F. This approach is particularly useful for creating ¹⁸F-labeled gem-difluorocyclohexane moieties, which can be incorporated into various drug candidates and bioactive molecules.
Principle of the Method
The core of the methodology lies in the nucleophilic substitution of the bromine atom in this compound with [¹⁸F]fluoride. This reaction is typically carried out using a phase-transfer catalyst, such as a potassium-kryptofix [K/K2.2.2]⁺ complex, to enhance the nucleophilicity of the [¹⁸F]fluoride ion in an anhydrous organic solvent. The reaction proceeds to yield [¹⁸F]-1,1-difluorocyclohexane derivatives.
Experimental Workflow
The overall workflow for the radiolabeling procedure using this compound is depicted below.
Caption: General workflow for radiolabeling with this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the radiolabeling of this compound with [¹⁸F]fluoride, based on similar reported procedures for α-bromo-α-fluoroalkanes.[1]
| Parameter | Value | Conditions |
| Radiochemical Yield (RCY) | 40-75% (decay-corrected) | Optimized reaction conditions |
| Molar Activity (Aₘ) | 80-150 GBq/µmol | At end of synthesis |
| Radiochemical Purity | >98% | After HPLC purification |
| Total Synthesis Time | 45-60 minutes | From end of bombardment |
Detailed Experimental Protocol
This protocol details the manual synthesis of an [¹⁸F]-labeled tracer from a this compound precursor.
Materials and Equipment:
-
This compound precursor
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Sterile water for injection
-
Nitrogen gas (high purity)
-
Heating block or automated synthesis module
-
V-vial or reaction vessel (1-2 mL)
-
Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Radio-thin-layer chromatography (radio-TLC) scanner
Protocol Steps:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into a V-vial using a solution of Kryptofix 2.2.2 (5 mg in 1 mL MeCN) and potassium carbonate (1 mg in 0.2 mL water).
-
The solvent is evaporated at 110°C under a stream of nitrogen gas. Anhydrous acetonitrile (2 x 0.5 mL) is added and evaporated to ensure complete azeotropic drying.
-
-
Radiolabeling Reaction:
-
A solution of the this compound precursor (2-5 mg) in anhydrous acetonitrile (0.5 mL) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with 1 mL of water.
-
The crude product is loaded onto a semi-preparative HPLC column for purification.
-
The fraction containing the desired [¹⁸F]-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the product.
-
The cartridge is washed with sterile water to remove any residual HPLC solvent.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
-
Quality Control:
-
The radiochemical purity and identity of the final product are confirmed by analytical HPLC and radio-TLC.
-
Molar activity is determined by measuring the radioactivity and the mass of the product.
-
Logical Relationship of Key Reaction Components
The success of the nucleophilic fluorination is dependent on the interplay between the substrate, the fluoride (B91410) source, and the reaction conditions.
Caption: Key components and their roles in the radiolabeling reaction.
Conclusion
This compound is a promising and versatile precursor for the synthesis of ¹⁸F-labeled PET tracers. The nucleophilic radiofluorination protocol described provides a reliable method for producing these tracers with good radiochemical yield and high molar activity. This approach opens up new avenues for the development of novel imaging agents for a wide range of biological targets in drug discovery and clinical research. Further optimization of reaction conditions may be necessary for specific derivatives of this compound to achieve optimal results.
References
Troubleshooting & Optimization
"1-Bromo-1-fluorocyclohexane" synthesis side products and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-1-fluorocyclohexane and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of bromofluorinated cyclohexanes?
A1: A prevalent method is the electrophilic bromofluorination of cyclohexene (B86901). This reaction is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), and a nucleophilic fluoride (B91410) source, like hydrogen fluoride-pyridine (Olah's reagent) or other amine/HF reagents.[1][2][3] The reaction proceeds through a bromonium ion intermediate, which is then opened by the fluoride ion.
Q2: What are the expected major and minor products of the bromofluorination of cyclohexene?
A2: The major product is typically trans-1-bromo-2-fluorocyclohexane, resulting from the anti-addition of bromine and fluorine across the double bond.[2] However, depending on the reaction conditions, several side products can be formed. The target molecule, this compound (a geminal dihalide), is not the primary product of this reaction and would require a different synthetic strategy, possibly starting from cyclohexanone.
Q3: What are the common side products and impurities I should be aware of during the bromofluorination of cyclohexene?
A3: Common impurities include:
-
1,2-Dibromocyclohexane (B1204518): This is often the main byproduct, formed when the bromide ion competes with the fluoride ion to attack the bromonium ion intermediate.[3]
-
cis-1-Bromo-2-fluorocyclohexane: While the anti-addition mechanism favors the trans isomer, the cis isomer can be formed as a minor impurity.
-
2-Bromocyclohexanol: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding bromohydrin.[4]
-
Allylic Bromination Products (e.g., 3-Bromocyclohexene): N-bromosuccinimide (NBS) can also promote free-radical bromination at the allylic position, especially under radical-initiating conditions (e.g., light, heat).[5]
-
Unreacted Cyclohexene: Incomplete reaction will result in the presence of the starting alkene.
Q4: How can I minimize the formation of the 1,2-dibromocyclohexane byproduct?
A4: The formation of the dibromo byproduct is a competitive process.[3] To minimize its formation, you can:
-
Use a fluoride source that is highly nucleophilic and in excess.
-
Choose a brominating agent that is less likely to generate high concentrations of bromide ions.
-
Optimize the reaction temperature, as lower temperatures generally favor the desired kinetic product.
Q5: What analytical techniques are best for identifying and quantifying the products and impurities?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
GC-MS is excellent for separating volatile components of the reaction mixture and providing their mass spectra, which aids in identification.[6]
-
¹H and ¹³C NMR spectroscopy can confirm the structure of the main product and impurities by analyzing chemical shifts, coupling constants, and integration.[7][8] For example, the stereochemistry (cis vs. trans) can often be determined by the coupling constants of the protons on the carbon atoms bearing the halogens.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired bromofluorinated product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product during workup or purification. 4. Predominance of side reactions. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Optimize the reaction temperature; typically, these reactions are run at low temperatures (e.g., 0 °C to room temperature). 3. Use a mild workup procedure and purify the product quickly, avoiding excessive heat. 4. Adjust the stoichiometry of the reagents to favor the desired reaction pathway (e.g., increase the ratio of the fluoride source). |
| High percentage of 1,2-dibromocyclohexane impurity | The bromide ion is outcompeting the fluoride ion as the nucleophile.[3] | 1. Use a less nucleophilic brominating agent or one that does not generate bromide ions as readily. 2. Increase the concentration and/or nucleophilicity of the fluoride source. 3. Consider using a different fluoride source, such as triethylamine (B128534) trihydrofluoride. |
| Presence of 2-bromocyclohexanol | Contamination of the reaction with water.[4] | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Formation of allylic bromination products | The reaction is proceeding via a radical pathway.[5] | 1. Conduct the reaction in the dark to avoid photochemical initiation of radical reactions. 2. Avoid high temperatures. 3. Ensure the absence of radical initiators in the reagents. |
| Complex NMR spectrum with multiple unidentified peaks | Presence of multiple isomers and/or unexpected side products. | 1. Isolate the major components using column chromatography or preparative GC for individual characterization. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structures of the unknown compounds. 3. Compare the obtained spectra with literature data for potential side products. |
Experimental Protocols
Synthesis of trans-1-Bromo-2-fluorocyclohexane from Cyclohexene
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine (Olah's reagent, ~70% HF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aqueous sodium bicarbonate solution (5%)
-
Aqueous sodium bisulfite solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve cyclohexene (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen fluoride-pyridine (1.5 eq.) to the stirred solution.
-
In a separate flask, prepare a solution of NBS (1.1 eq.) in anhydrous DCM.
-
Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bisulfite solution (to remove any unreacted bromine), 5% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the bromofluorination of cyclohexene.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Bromo-1-fluorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-1-fluorocyclohexane, tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on a modern photoredox-catalyzed approach and a plausible classic alternative.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Photoredox Method: Extend the reaction time under light irradiation. Ensure the light source is of the correct wavelength and intensity for the photocatalyst used. - General: Increase the reaction temperature moderately, but be cautious of promoting side reactions. |
| Degradation of Reagents | - Ensure that dibromofluoromethane (B117605) is fresh and has been stored properly. - Verify the activity of the photoredox catalyst; it can be sensitive to air and light over time. |
| Loss of Product During Workup | - Ensure proper phase separation during aqueous extractions. - Use a saturated sodium bicarbonate solution to carefully neutralize any acid, and a brine wash to aid in phase separation. - Thoroughly dry the organic layer with an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
| Inefficient Purification | - Optimize distillation conditions (pressure and temperature) to prevent product decomposition. - For smaller scale reactions, consider purification by column chromatography. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Likely Impurity | Recommended Solution |
| Elimination Side Reaction | 1-Fluorocyclohexene or 1-Bromocyclohexene | Lower the reaction temperature. For reactions that may proceed via carbocation intermediates, using a less acidic medium or a non-basic nucleophilic source can be beneficial. |
| Unreacted Starting Material | Cyclohexene (B86901) (Photoredox Method) | Increase the stoichiometry of the dibromofluoromethane. Ensure efficient stirring and irradiation to promote the reaction. |
| Hydrolysis of Product | 1-Fluorocyclohexan-1-ol | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Formation of Di(cyclohexyl) Peroxide | Di(cyclohexyl) peroxide | Degas the solvent prior to the reaction to remove dissolved oxygen, which can participate in radical side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A modern and efficient method is the photoredox-catalyzed addition of dibromofluoromethane to cyclohexene.[1][2] This reaction benefits from mild conditions and good functional group tolerance. A potential, more traditional, alternative could be the Hunsdiecker reaction of the silver salt of 1-fluoro-1-cyclohexanecarboxylic acid.[3][4][5][6]
Q2: My purified product is a dark color. What is the cause and how can I fix it?
A dark coloration, often brown or purple, can indicate the presence of residual bromine (Br₂) or iodine (I₂) if iodide impurities were present. This can be resolved during the workup by washing the organic layer with a solution of a mild reducing agent, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.
Q3: I am having trouble with emulsion formation during the aqueous wash. How can I resolve this?
Emulsions can be common when washing crude alkyl halides. To break an emulsion, you can:
-
Let the separatory funnel stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
-
If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.
Q4: How can I confirm the purity and identity of my final product?
The purity and identity of this compound can be confirmed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic C-Br and C-F bond stretches.
Q5: How should I store the purified this compound?
Like many alkyl halides, this compound may be sensitive to light and heat. It is recommended to store the purified product in an amber glass bottle in a cool, dark place, such as a refrigerator. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prolong its shelf life.
Experimental Protocols
Protocol 1: Photoredox-Catalyzed Synthesis of this compound
This protocol is based on the method described by Qing and coworkers for the synthesis of 1-bromo-1-fluoroalkanes.[1][2]
Reaction Scheme:
Cyclohexene + CHBr₂F --(Photocatalyst, Light)--> this compound
Materials:
-
Cyclohexene
-
Dibromofluoromethane (CHBr₂F)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (or a similar iridium or ruthenium-based photoredox catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Blue LEDs (or appropriate light source for the catalyst)
-
Standard laboratory glassware
Procedure:
-
To a dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%).
-
The vessel is sealed, and the atmosphere is replaced with nitrogen or argon.
-
Add anhydrous THF, followed by cyclohexene (1.0 eq) and dibromofluoromethane (1.5-2.0 eq) via syringe.
-
The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24 hours. The reaction progress should be monitored by GC-MS or TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent like diethyl ether or ethyl acetate (B1210297) and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: Hunsdiecker Reaction (Hypothetical Alternative)
This is a plausible, though not explicitly documented, route based on the classic Hunsdiecker reaction.[3][4][5][6]
Reaction Scheme:
Silver 1-fluoro-1-cyclohexanecarboxylate + Br₂ --(CCl₄, Heat)--> this compound + CO₂ + AgBr
Materials:
-
Silver 1-fluoro-1-cyclohexanecarboxylate (prepared from the corresponding carboxylic acid and silver oxide)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add the dry silver salt of 1-fluoro-1-cyclohexanecarboxylic acid (1.0 eq) and carbon tetrachloride.
-
The apparatus is flushed with nitrogen or argon.
-
A solution of bromine (1.0 eq) in carbon tetrachloride is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is heated to reflux, and the progress is monitored by the evolution of CO₂ and the disappearance of the bromine color.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated silver bromide is filtered off.
-
The filtrate is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous calcium chloride or magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Photoredox Catalysis | Hunsdiecker Reaction (Projected) |
| Starting Materials | Cyclohexene, Dibromofluoromethane | Silver 1-fluoro-1-cyclohexanecarboxylate, Bromine |
| Key Reagents | Iridium or Ruthenium photocatalyst | Silver salt, Bromine |
| Reaction Conditions | Room temperature, visible light irradiation | Reflux temperature |
| Typical Yield | Moderate to High (literature dependent) | Variable, often moderate |
| Advantages | Mild conditions, high functional group tolerance | Utilizes a different class of starting material |
| Disadvantages | Requires a photocatalyst and light source | Requires preparation of the silver salt, use of stoichiometric bromine, and can have variable yields |
Visualizations
Caption: Workflow for the photoredox synthesis of this compound.
Caption: Logical steps for troubleshooting low product yield.
References
- 1. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 2. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. NEET UG : Hunsdiecker Reaction [unacademy.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Bromo-1-fluorocyclohexane Decomposition Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-fluorocyclohexane. The information addresses common issues encountered during its use and potential decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint. Is it still usable?
A1: A color change from colorless to yellow or brown is a common indicator of decomposition. This is likely due to the formation of unsaturated byproducts or the release of elemental bromine, often initiated by exposure to light, heat, or air. Before use, it is highly recommended to assess the purity of the discolored reagent using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, purification by distillation under reduced pressure may be necessary.
Q2: I am observing unexpected side products in my reaction. What are the likely decomposition pathways for this compound?
A2: this compound can decompose via several pathways, primarily dependent on the reaction conditions:
-
Elimination (Dehydrohalogenation): In the presence of a base, the compound can undergo elimination of hydrogen bromide (HBr) or hydrogen fluoride (B91410) (HF) to form halo-substituted cyclohexenes. Given that bromide is a better leaving group than fluoride, the formation of 1-fluorocyclohexene (B15492532) is generally favored.[1][2]
-
Substitution: Nucleophiles can displace the bromide or fluoride ion. Since bromide is a better leaving group, nucleophilic substitution will predominantly lead to the formation of 1-fluoro-1-substituted-cyclohexane derivatives.[1]
-
Radical Decomposition: Under thermal or photochemical conditions, homolytic cleavage of the carbon-bromine bond can occur, generating a cyclohexyl radical intermediate. This can lead to a variety of products through radical chain reactions, including dimerization and reaction with solvents.
-
Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form 1-fluoro-cyclohexanol and hydrobromic acid.
Q3: My elimination reaction using this compound is giving a low yield of the desired 1-fluorocyclohexene. What could be the issue?
A3: Low yields in elimination reactions can be attributed to several factors:
-
Base Strength: The base may not be strong enough to efficiently deprotonate the cyclohexane (B81311) ring. Consider using a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).
-
Reaction Temperature: Elimination reactions are generally favored at higher temperatures.[3] If the temperature is too low, substitution reactions may compete.
-
Steric Hindrance: The choice of base is crucial. A bulky base will favor elimination over substitution.
-
Reagent Purity: As mentioned in Q1, decomposed starting material can lead to the formation of unwanted byproducts and lower the yield of the desired product.
Q4: How should I properly store this compound to minimize decomposition?
A4: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place, typically refrigerated.
-
Light: Protect from light by storing in an amber-colored bottle.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of multiple products in a substitution reaction | Competing elimination reaction. | Lower the reaction temperature and use a less sterically hindered, more nucleophilic reagent. |
| Reaction does not go to completion | Insufficient reagent, low temperature, or deactivated catalyst (if applicable). | Use a slight excess of the nucleophile or base, increase the reaction temperature, or use fresh catalyst. |
| Pressure buildup in the reaction vessel | Formation of gaseous byproducts such as HBr or HF. | Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure relief. |
| Inconsistent results between batches | Decomposition of the this compound starting material. | Check the purity of each batch before use and purify if necessary. Follow proper storage procedures. |
Decomposition Pathways
The two primary decomposition pathways for this compound under typical laboratory conditions are elimination and nucleophilic substitution.
Caption: Base-induced elimination pathways of this compound.
Caption: Nucleophilic substitution pathways for this compound.
Experimental Protocols
Protocol 1: Analysis of this compound Decomposition by GC-MS
This protocol outlines a general method for identifying and quantifying the decomposition products of this compound.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a final concentration of approximately 1 mg/mL.
-
If analyzing a reaction mixture, quench the reaction and extract the organic components. Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute as described above.
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and any decomposition products by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Caption: Experimental workflow for the GC-MS analysis of decomposition.
References
Technical Support Center: Purification of 1-Bromo-1-fluorocyclohexane
Welcome to the technical support center for the purification of 1-Bromo-1-fluorocyclohexane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed. However, you can generally expect to find:
-
Unreacted Starting Materials: Depending on the synthesis, this could include cyclohexene (B86901), fluorocyclohexane, or bromocyclohexane.
-
Over-halogenated or Under-halogenated Byproducts: This may include dibromocyclohexane or difluorocyclohexane species.
-
Elimination Byproducts: Formation of cyclohexene derivatives through the elimination of HBr or HF is a common side reaction, especially at elevated temperatures.
-
Isomeric Byproducts: Synthesis may result in the formation of other isomers, such as 1-Bromo-2-fluorocyclohexane.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., THF, DMF), as well as unreacted reagents, may be present.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are:
-
Aqueous Work-up: This initial step involves washing the crude product with water to remove water-soluble impurities, a mild base like sodium bicarbonate solution to neutralize any acid, and brine to reduce the solubility of the organic product in the aqueous layer.
-
Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points. Due to the potential for thermal decomposition, distillation under reduced pressure (vacuum distillation) is highly recommended.
-
Column Chromatography: For high-purity requirements or to separate isomers with close boiling points, silica (B1680970) gel column chromatography can be employed.
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used to determine the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR is particularly useful for identifying the presence of fluorine-containing compounds and can help distinguish between different fluorinated isomers.
-
-
Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value of a closely related isomer can be a quick check of purity.
Q4: How should I store purified this compound to prevent decomposition?
A4: Like many halogenated hydrocarbons, this compound may be sensitive to light and heat. It is recommended to store the purified product in an amber glass bottle in a cool, dark place, such as a refrigerator. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction during synthesis.- Product loss during aqueous work-up (e.g., emulsion formation).- Significant formation of side products.- Inefficient distillation. | - Optimize reaction conditions (time, temperature, stoichiometry).- To break emulsions, add a small amount of brine. Allow layers to separate completely.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature to reduce elimination).- Ensure the distillation apparatus is well-sealed and use an appropriate column for fractional distillation. |
| Product is discolored (yellow or brown) | - Presence of dissolved bromine (Br₂).- Thermal decomposition during distillation. | - Wash the crude organic layer with a reducing agent solution like sodium bisulfite or sodium thiosulfate (B1220275) during the aqueous work-up.- Perform distillation under reduced pressure to lower the boiling point and minimize heat exposure. |
| Cloudy product after distillation | - Incomplete drying of the organic layer before distillation. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. |
| Poor separation of impurities during distillation | - Boiling points of impurities are too close to the product.- Inefficient distillation column. | - Use a more efficient fractional distillation column (e.g., Vigreux or packed column).- Consider purification by column chromatography for impurities that are difficult to separate by distillation. |
| Unexpected peaks in NMR or GC-MS | - Presence of isomeric impurities.- Contamination from solvents or reagents.- Decomposition of the product. | - Compare spectra with known data for potential isomers.- Ensure all glassware is clean and dry, and use high-purity solvents.- Re-purify the product and ensure proper storage conditions. |
Quantitative Data
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 1-Bromo-2-fluorocyclohexane (Isomer) |
| Molecular Formula | C₆H₁₀BrF[2] | C₆H₁₀BrF[3] |
| Molecular Weight | 181.05 g/mol [2] | 181.05 g/mol [3] |
| Boiling Point | Data not available | 78 °C at 16 mmHg[3] |
| Density | Data not available | 1.46 g/cm³[3] |
| Refractive Index (n20/D) | Data not available | 1.48[3] |
Note: Experimental data for this compound is limited. Data for the isomeric 1-Bromo-2-fluorocyclohexane is provided for estimation purposes.
Experimental Protocols
General Aqueous Work-up Protocol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) to help break any emulsions and remove dissolved water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried organic solution into a clean, dry flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation Protocol
-
Assemble a vacuum distillation apparatus using clean, dry glassware.
-
Place the crude, dried product into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Connect the flask to the distillation apparatus and ensure all joints are well-sealed.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction at the expected boiling point. For this compound, the boiling point will be estimated based on related compounds (e.g., 78 °C at 16 mmHg for the 1,2-isomer).[3]
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: 1-Bromo-1-fluorocyclohexane Reaction Work-up
This technical support center provides troubleshooting guidance and frequently asked questions for the reaction work-up of 1-Bromo-1-fluorocyclohexane. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Dark coloration (brown/purple) of the organic layer | Presence of residual bromine (Br₂) from the reaction. | Wash the organic layer with a saturated aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[1] |
| Formation of a stable emulsion during aqueous extraction | Vigorous shaking of the separatory funnel, especially with basic solutions. | To break the emulsion, try the following: • Allow the mixture to stand for an extended period. • Gently swirl the separatory funnel instead of shaking vigorously. • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1] • If the emulsion persists, filter the mixture through a pad of Celite®.[1] |
| Low final product yield after purification | - Incomplete reaction. - Product loss during aqueous washes. - Formation of elimination byproducts (e.g., 1-fluorocyclohexene). - Inefficient purification (e.g., distillation). - Product decomposition. | - Monitor the reaction to ensure completion using techniques like TLC or GC. - Carefully separate the aqueous and organic layers during extraction. - Control reaction temperature to minimize side reactions; elimination is often favored at higher temperatures.[1] - Ensure the distillation apparatus is properly sealed and consider using vacuum distillation to reduce the boiling point and prevent decomposition.[1] |
| Product decomposes over time during storage | Sensitivity to light and heat, leading to radical decomposition. | Store the purified this compound in an amber glass bottle to protect it from light.[1] Keep it in a cool, dark place, such as a refrigerator, and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to extend its shelf life.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for this compound?
A typical aqueous work-up involves transferring the crude reaction mixture to a separatory funnel and sequentially washing the organic layer with:
-
Water: To remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: To neutralize any remaining acidic components.[2]
-
Brine (saturated aqueous NaCl solution): To wash out residual water and aid in layer separation.[2]
After the washes, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent removed under reduced pressure.[2]
Q2: How can I effectively remove the solvent after the work-up?
The most common method for solvent removal is using a rotary evaporator.[2] This allows for efficient removal of the solvent under reduced pressure, which helps to keep the temperature low and minimize the risk of product decomposition.
Q3: What is the recommended method for purifying crude this compound?
Fractional distillation is the preferred method for purifying this compound.[1] This technique is effective at separating the desired product from potential impurities such as the starting materials and lower-boiling elimination byproducts.[1] For compounds that may be sensitive to heat, performing the distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and prevent decomposition.[1]
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the product and identify impurities.[1]
-
Refractive Index: Measuring the refractive index and comparing it to a known value (if available) can be a quick check of purity.[1]
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, gently shake, and allow the layers to separate. Drain and discard the aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution. Swirl gently to mix and vent the separatory funnel frequently to release any evolved gas. Allow the layers to separate, then drain and discard the aqueous layer.
-
Add an equal volume of brine, gently shake, and allow the layers to separate. Drain and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
Data Presentation
To aid in the optimization of your work-up and purification procedures, we recommend recording your experimental data in a structured format.
| Experiment ID | Crude Mass (g) | Purification Method | Purified Mass (g) | Yield (%) | Purity (%) (Method) | Notes (e.g., distillation temp/pressure) |
Caption: Table for summarizing quantitative data from purification experiments.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: A logical decision tree for troubleshooting low product yield.
References
Preventing elimination reactions with "1-Bromo-1-fluorocyclohexane"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-bromo-1-fluorocyclohexane in their experiments. The information is designed to help anticipate and resolve common issues, particularly the competition between substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a high yield of elimination products instead of the desired substitution product. What are the likely causes?
A1: this compound is a tertiary haloalkane, which inherently favors elimination pathways, especially under strong basic conditions. Several factors could be contributing to the prevalence of elimination products:
-
Nature of the Nucleophile/Base: You may be using a reagent that is a strong base. Strong bases preferentially abstract a proton, initiating an elimination reaction.[1] Sterically hindered (bulky) bases, such as potassium tert-butoxide, are particularly effective at promoting elimination.
-
Reaction Temperature: Higher temperatures significantly favor elimination over substitution.[2] This is due to the higher activation energy for elimination reactions and favorable entropy changes.
-
Solvent Choice: The use of alcoholic solvents, like ethanol, can promote elimination reactions.
-
Concentration of the Base: A high concentration of a strong base will increase the rate of the bimolecular elimination (E2) pathway.
Q2: Which halogen, bromine or fluorine, is the better leaving group in nucleophilic substitution reactions involving this compound?
A2: In the context of SN2 reactions, bromide is a significantly better leaving group than fluoride (B91410). This is because the bromide ion is a weaker base and more stable in solution compared to the fluoride ion. Therefore, nucleophilic attack will preferentially displace the bromine atom.
Q3: Can I achieve nucleophilic substitution on this compound? If so, what conditions should I use?
A3: While challenging due to the tertiary nature of the substrate, favoring substitution is possible under certain conditions:
-
Use a strong, non-basic nucleophile: Reagents that are good nucleophiles but weak bases are ideal. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).
-
Employ a polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) can enhance the nucleophilicity of the attacking species without promoting elimination to the same extent as protic solvents.
-
Maintain a low reaction temperature: Lowering the temperature will decrease the rate of the competing elimination reaction more than the substitution reaction.
Q4: What is the expected regioselectivity of the elimination reaction (Zaitsev vs. Hofmann)?
A4: The regioselectivity of the elimination reaction depends primarily on the steric bulk of the base used:
-
Zaitsev's Rule: With a small, non-hindered base like sodium methoxide (B1231860) or sodium ethoxide, the major product is typically the more substituted (and more thermodynamically stable) alkene.
-
Hofmann Rule: When a sterically bulky base, such as potassium tert-butoxide, is used, the major product is the less substituted (less sterically hindered) alkene. This is because the bulky base can more easily access the sterically less hindered protons.
Troubleshooting Guides
Issue 1: Low Yield of Desired Substitution Product
| Symptom | Possible Cause | Suggested Solution |
| Primary product is an alkene. | The chosen nucleophile is too basic. | Switch to a less basic, highly nucleophilic reagent (e.g., NaN₃, NaCN). |
| The reaction temperature is too high. | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | |
| The solvent is promoting elimination (e.g., ethanol). | Use a polar aprotic solvent such as DMSO or DMF. | |
| No reaction or very slow reaction. | The nucleophile is too weak. | Consider a stronger nucleophile, but be mindful of its basicity. |
| The temperature is too low for the substitution to occur at a reasonable rate. | Gradually increase the temperature while monitoring the product ratio by GC or TLC. |
Issue 2: Mixture of Elimination Products
| Symptom | Possible Cause | Suggested Solution |
| A mixture of Zaitsev and Hofmann alkenes is formed. | The base used has intermediate steric bulk. | To favor the Zaitsev product, use a small base like sodium ethoxide. To favor the Hofmann product, use a bulky base like potassium tert-butoxide. |
Data Presentation
The following table summarizes the expected major products for the reaction of this compound under different conditions. These are predicted outcomes based on general principles of organic reactivity for tertiary haloalkanes, as specific quantitative data for this compound is limited in the available literature.
| Reagent | Solvent | Temperature | Expected Major Product | Expected Minor Product(s) | Primary Mechanism |
| Sodium Methoxide (NaOMe) | Methanol (B129727) | Reflux | 1-Fluorocyclohexene (B15492532) | 1-Methoxy-1-fluorocyclohexane | E2 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Reflux | 1-Fluorocyclohexene | Minor substitution product | E2 |
| Sodium Azide (NaN₃) | DMSO | Room Temp. | 1-Azido-1-fluorocyclohexane | 1-Fluorocyclohexene | SN1/SN2-like |
| Sodium Cyanide (NaCN) | DMF | Room Temp. | 1-Cyano-1-fluorocyclohexane | 1-Fluorocyclohexene | SN1/SN2-like |
Experimental Protocols
Protocol 1: Elimination Reaction using a Non-Bulky Base (Favors Zaitsev Product)
Objective: To synthesize 1-fluorocyclohexene via an E2 elimination reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Elimination Reaction using a Bulky Base (Favors Hofmann-type Product)
Objective: To synthesize 1-fluorocyclohexene with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by GC or TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to quench the reaction and dissolve the inorganic salts.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product as needed.
Mandatory Visualization
References
"1-Bromo-1-fluorocyclohexane" storage and handling considerations
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 1-Bromo-1-fluorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar halogenated cyclohexanes, this compound is expected to be a combustible liquid.[1] It may also be toxic to aquatic life with long-lasting effects.[1] Direct contact can cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory tract irritation.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[1][4] The container should be kept tightly closed.[1][4] It is crucial to store it away from sources of ignition, heat, sparks, and open flames.[1][5] For similar compounds, storage at room temperature is suggested, though specific product labels should always be consulted.[6]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1][4][7] All handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7][8]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents or strong bases, as these can lead to vigorous reactions.[4]
Q5: What should I do in case of a spill?
A5: In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[8] Absorb the spill with an inert material, such as dry sand or earth, and collect it into a suitable container for disposal.[7] Avoid allowing the substance to enter drains or waterways.[1]
Q6: How should this compound be disposed of?
A6: Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound and a closely related isomer. Please note that some data for the target compound are computed estimates.
| Property | This compound (Computed) | 1-Bromo-2-fluorocyclohexane (Experimental) |
| Molecular Formula | C₆H₁₀BrF | C₆H₁₀BrF |
| Molecular Weight | 181.05 g/mol [9] | 181.05 g/mol [6] |
| Boiling Point | Not available | 78 °C @ 16 mmHg[6] |
| Density | Not available | 1.46 g/cm³[6] |
| Flash Point | Not available | 56.8 °C[10] |
| Refractive Index | Not available | n20/D 1.48[6] |
Experimental Troubleshooting
Low yield or unexpected side products are common issues in reactions involving halogenated compounds. The following section provides a troubleshooting guide for such scenarios.
Common Experimental Issues and Solutions
-
Issue: Low reaction yield.
-
Possible Cause 1: Impure starting material.
-
Solution: Verify the purity of this compound using techniques like GC-MS or NMR before use.
-
-
Possible Cause 2: Inappropriate reaction temperature.
-
Solution: Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
-
Possible Cause 3: Inactive or degraded reagents.
-
Solution: Use fresh or properly stored reagents. For example, ensure bases have not been passivated by atmospheric CO₂.
-
-
-
Issue: Formation of elimination byproducts.
-
Possible Cause: The base used is too strong or sterically hindered, favoring elimination over substitution.
-
Solution: Consider using a less hindered or weaker base. The choice between E1/E2 and SN1/SN2 pathways can be influenced by the steric bulk of the base and substrate.[11]
-
-
-
Issue: No reaction occurs.
-
Possible Cause 1: Leaving group is not sufficiently activated.
-
Solution: While bromide is a good leaving group, in some cases, the addition of a Lewis acid may be necessary to facilitate its departure.[12]
-
-
Possible Cause 2: Reaction conditions are too mild.
-
Solution: Increase the reaction temperature or use a more polar solvent to favor substitution or elimination reactions.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-fluorocyclohexane, 1G | Labscoop [labscoop.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. This compound | C6H10BrF | CID 53445857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. E1 elimination of 1-bromo-1-methylcylclohexane usi... - ACS Community [communities.acs.org]
- 12. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Scaling Up the Synthesis of 1-Bromo-1-fluorocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-bromo-1-fluorocyclohexane. The information is based on the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes, a method demonstrated to be scalable and efficient.[1]
Troubleshooting Guides (Question & Answer Format)
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yield in this photoredox-catalyzed reaction can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Check the Catalyst and Reagents: Ensure the iridium photocatalyst, [Ir[dF(CF3)ppy]2(dtbbpy)]PF6, is of high purity and has been stored correctly, protected from light and moisture. The dibromofluoromethane (CHBr2F) should be freshly distilled or from a recently opened bottle to avoid impurities. The cyclohexene (B86901) should be free of peroxides.
-
Degassing: The reaction is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed using a freeze-pump-thaw technique or by bubbling with an inert gas (argon or nitrogen) for an adequate amount of time before starting the irradiation.
-
Light Source: Verify that the light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the photocatalyst and that the light is effectively penetrating the reaction mixture. For larger scale reactions, the distance of the light source to the reaction vessel and the vessel's geometry are critical for uniform irradiation.
-
Reaction Time: While the reaction is generally efficient, incomplete conversion can occur. Monitor the reaction progress by GC-MS or NMR to determine the optimal reaction time for your specific setup.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
-
Answer: The primary side product in this reaction is often the result of undesired radical pathways.
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1,3-Dibromo-1-fluoroalkanes: The formation of these byproducts can be favored depending on the solvent system. Using tetrahydrofuran (B95107) (THF) as the solvent chemoselectively yields the desired 1-bromo-1-fluoroalkane.[1] Conversely, a DMF/H2O solvent system will favor the formation of 1,3-dibromo-1-fluoroalkanes.[1]
-
Polymerization of Alkene: At higher concentrations or with prolonged reaction times, radical-initiated polymerization of cyclohexene can occur. Ensure the reaction is run at the recommended concentration and monitor for completion to avoid this.
-
Hydrogen Atom Transfer from Solvent: The mechanism involves a hydrogen-atom transfer from the THF solvent.[1] While this is a key step, side reactions involving the resulting THF radical can occur. Using high-purity, dry THF can minimize these.
-
-
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction?
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Tetrahydrofuran (THF) is the recommended solvent for the synthesis of 1-bromo-1-fluoroalkanes via this photoredox method.[1]
-
-
Can this reaction be scaled up to produce larger quantities?
-
Yes, this method has been demonstrated to be scalable.[1] However, when scaling up, it is crucial to ensure efficient light penetration and effective degassing of the larger reaction volume.
-
-
How should I purify the final product?
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
-
What are the safety precautions for handling dibromofluoromethane?
-
Dibromofluoromethane is a volatile and potentially harmful liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Quantitative Data Summary
The following table summarizes the results for the photoredox-catalyzed addition of dibromofluoromethane to various unactivated alkenes, as reported in the literature. This data can be used as a reference for expected yields and reaction times under optimized conditions.
| Substrate (Alkene) | Product | Reaction Time (h) | Yield (%) |
| 1-Octene | 1-Bromo-1-fluoro-2-octane | 12 | 85 |
| Cyclopentene | 1-Bromo-1-fluorocyclopentane | 12 | 78 |
| Cyclohexene | This compound | 12 | 82 |
| Cycloheptene | 1-Bromo-1-fluorocycloheptane | 12 | 80 |
| Cyclooctene | 1-Bromo-1-fluorocyclooctane | 12 | 88 |
Data extracted from Chen, F., Xu, X. H., & Qing, F. L. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic letters, 23(6), 2364–2369.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the general workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the general procedure reported by Chen et al. (2021) for the photoredox-catalyzed addition of dibromofluoromethane to unactivated alkenes.[1]
Materials:
-
Cyclohexene
-
Dibromofluoromethane (CHBr2F)
-
[Ir[dF(CF3)ppy]2(dtbbpy)]PF6 (photocatalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or similar)
-
Blue LED light source
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst [Ir[dF(CF3)ppy]2(dtbbpy)]PF6 (typically 1-2 mol%).
-
Addition of Reagents: Under an inert atmosphere, add anhydrous THF, followed by cyclohexene (1.0 equivalent) and dibromofluoromethane (typically 1.5-2.0 equivalents).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Irradiation: Place the reaction vessel in proximity to a blue LED light source and begin vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or 1H NMR until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, GC-MS).
References
Technical Support Center: Monitoring Reactions of 1-Bromo-1-fluorocyclohexane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-bromo-1-fluorocyclohexane using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
General Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is more suitable for monitoring the synthesis of this compound?
A1: Both TLC and GC are valuable techniques for reaction monitoring. TLC is a rapid, qualitative method ideal for quick checks on reaction progress at the bench. It helps in visualizing the disappearance of starting materials and the appearance of products. GC, on the other hand, is a quantitative method that provides higher resolution and sensitivity, making it suitable for determining the precise conversion, yield, and purity of the reaction mixture. The choice depends on the specific requirements of the analysis.
Q2: How do I prepare a sample from my reaction mixture for TLC or GC analysis?
A2: To prepare a sample, withdraw a small aliquot (a few drops) from the reaction mixture. For TLC, dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate (B1210297) or hexane (B92381) to a concentration of about 1%.[1] For GC, a more precise dilution into a suitable solvent (e.g., dichloromethane (B109758) or hexane) is required to ensure the concentration is within the linear range of the detector.[2][3] Filtration may be necessary if the reaction mixture contains solid particles.[2]
Thin-Layer Chromatography (TLC) Troubleshooting
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate is a common issue that can arise from several factors. The most frequent cause is overloading the sample on the plate.[1][4][5] Other potential causes include the sample being too acidic or basic, or the presence of highly polar compounds.
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: The absence of spots can be due to several reasons. Your sample may be too dilute, or the compound might not be UV-active.[4] It's also possible that the compound is volatile and evaporated from the plate.[4] Another common mistake is having the solvent level in the developing chamber above the spotting line, which dissolves the sample into the solvent reservoir.[4][5]
Q5: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
A5: If the Rf values are very similar, you can try changing the solvent system to one with a different polarity.[6] Experimenting with different ratios of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) can often improve separation.[1] If changing the mobile phase is ineffective, using a different type of TLC plate, such as one with a different stationary phase, might be necessary.
TLC Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is overloaded.[1][4][5] | Dilute the sample and re-spot the TLC plate.[1][4] |
| Sample is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[4][7] | |
| No Visible Spots | Sample is too dilute.[4] | Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[4][5] |
| Compound is not UV-active. | Use an alternative visualization method, such as staining with potassium permanganate (B83412) or iodine vapor.[4] | |
| Compound is volatile. | This makes TLC monitoring challenging. Consider using GC for more reliable analysis.[4] | |
| Poor Separation | Inappropriate solvent system. | Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.[6] |
| Compounds have very similar polarities. | Try a different solvent system or consider using a different stationary phase (e.g., reverse-phase TLC).[6] |
Gas Chromatography (GC) Troubleshooting
Q6: My GC peak for this compound is tailing. What is the cause and how can I fix it?
A6: Peak tailing for halogenated compounds is often caused by active sites within the GC system, such as in the injector liner or on the column itself, which can lead to undesirable interactions with the analyte.[2][3] It can also be a result of a low inlet temperature, preventing complete and efficient vaporization of the sample.[2]
Q7: I am observing "ghost peaks" in my GC chromatogram. Where are they coming from?
A7: Ghost peaks are extraneous peaks that can appear in a chromatogram. They are typically due to contamination from previous injections or septum bleed.[3][8] Using a high-purity carrier gas and ensuring the system is clean can help mitigate this issue.[3]
Q8: The resolution between my product and a byproduct is poor. How can I improve it?
A8: Poor resolution can be addressed by optimizing the GC method.[9] This can involve adjusting the temperature program, such as using a slower ramp rate, or changing the carrier gas flow rate.[3] If these adjustments are insufficient, selecting a different GC column with a different stationary phase may be necessary to improve selectivity.[9]
GC Troubleshooting Summary
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column.[3] | Use a deactivated inlet liner and condition the column at a high temperature.[3] |
| Column contamination. | Trim the first few centimeters of the column or solvent rinse the column.[3][8] | |
| Sample is too concentrated. | Dilute the sample before injection.[3] | |
| Ghost Peaks | Contamination from previous injections. | Perform a blank run with just the solvent to clean the system.[3] |
| Septum bleed.[8] | Replace the septum and use a high-temperature septum if necessary.[8] | |
| Poor Resolution | Inappropriate temperature program. | Optimize the temperature ramp rate; a slower ramp can improve resolution.[3] |
| Carrier gas flow rate is not optimal. | Adjust the flow rate to be within the optimal range for the column. | |
| Column overload. | Reduce the injection volume or use a higher split ratio.[8] |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Sample Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate).[1] Using a capillary tube, spot the dissolved sample onto the starting line. It is also good practice to spot the starting material and a co-spot (a mix of starting material and reaction mixture) for comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to ascend the plate by capillary action.[1]
-
Visualization: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] After the plate has dried, visualize the spots under a UV lamp or by using a chemical stain.[10]
-
Analysis: Calculate the Rf (retention factor) for each spot to monitor the consumption of starting material and the formation of the product.
Protocol 2: Reaction Monitoring by GC
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in a high-purity, GC-grade solvent such as dichloromethane or hexane.[2] The concentration should be within the linear range of the detector. If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.[2]
-
Instrument Setup: Equip the gas chromatograph with a suitable column, typically a non-polar or low-polarity column like one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[3]
-
Method Parameters: Set the GC parameters. Suggested starting conditions are provided in the table below.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[3]
-
Data Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and any byproducts to assess the reaction progress.
Table of Typical GC Starting Parameters
| Parameter | Suggested Setting |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2][3] |
| Injection Mode | Split |
| Inlet Temperature | 250 °C[2] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1[2] |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min[2] |
| Oven Program | Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)[2] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Workflow for Reaction Monitoring
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. stepbio.it [stepbio.it]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Troubleshooting low reactivity of "1-Bromo-1-fluorocyclohexane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-fluorocyclohexane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactivity patterns for this compound?
This compound is a tertiary alkyl halide with two different halogen substituents on the same carbon. Its reactivity is primarily governed by the following factors:
-
Leaving Group Ability: The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-fluorine (C-F) bond. Consequently, the bromide ion (Br-) is a much better leaving group than the fluoride (B91410) ion (F-). Reactions involving nucleophilic substitution or elimination will almost exclusively proceed with the cleavage of the C-Br bond.
-
Steric Hindrance: The tertiary nature of the reactive carbon center creates significant steric hindrance. This sterically hindered environment generally disfavors SN2 reactions.
-
Carbocation Stability: If a carbocation were to form at the reactive center, it would be a tertiary carbocation, which is relatively stable. This suggests that SN1 and E1 reaction pathways are plausible.
-
Acidity of β-Hydrogens: The presence of an electronegative fluorine atom can increase the acidity of the β-hydrogens on the cyclohexane (B81311) ring, which can influence elimination reactions.
Q2: I am observing very low to no conversion of my starting material in a nucleophilic substitution reaction. What could be the cause?
Low reactivity in nucleophilic substitution reactions with this compound is a common issue. The primary reasons are often related to the reaction mechanism and conditions. Given the tertiary and sterically hindered nature of the substrate, SN2 reactions are unlikely. Therefore, if you are attempting a reaction under conditions that favor an SN2 pathway (e.g., a strong, non-bulky nucleophile in an aprotic solvent), you will likely see low conversion. For SN1 reactions, the formation of the tertiary carbocation is the rate-determining step. If the solvent is not sufficiently polar to stabilize this intermediate, the reaction will be slow.
Q3: My elimination reaction is producing a mixture of products with low yield of the desired alkene. How can I improve this?
Elimination reactions with this compound can proceed via E1 or E2 mechanisms, and the product distribution is highly dependent on the reaction conditions, particularly the base used.
-
Zaitsev vs. Hofmann Products: With a small, strong base (e.g., sodium ethoxide), the major product is typically the more substituted (Zaitsev) alkene, 1-fluorocyclohexene. With a bulky base (e.g., potassium tert-butoxide), the less substituted (Hofmann) product, 3-fluorocyclohexene, may be favored due to steric hindrance.
-
Competition with Substitution: Under certain conditions, especially with weakly basic nucleophiles, SN1 substitution can compete with E1 elimination, leading to a mixture of alcohol and alkene products.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
This guide addresses common problems encountered during nucleophilic substitution reactions with this compound.
Troubleshooting Table for Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion | Reaction conditions favor an SN2 mechanism, which is disfavored due to steric hindrance. | Switch to conditions that favor an SN1 mechanism. Use a polar, protic solvent (e.g., ethanol, water, or a mixture) to stabilize the carbocation intermediate. |
| Nucleophile is too weak or not sufficiently soluble. | Use a stronger nucleophile if compatible with the desired outcome. Ensure the nucleophile is fully dissolved in the reaction solvent. | |
| Reaction temperature is too low. | For SN1 reactions, gentle heating may be required to facilitate the formation of the carbocation. Monitor for side reactions. | |
| Formation of elimination byproducts | The nucleophile is acting as a base. | Use a less basic nucleophile. Lowering the reaction temperature can also disfavor elimination. |
| Reaction is run at too high a temperature. | Optimize the reaction temperature to favor substitution over elimination. |
Experimental Protocol: Representative SN1 Solvolysis
This protocol describes a representative SN1 reaction of this compound with ethanol.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of 80% aqueous ethanol.
-
Reaction: Stir the mixture at a gentle reflux (approximately 80-85 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Issue 2: Difficulty in Forming the Grignard Reagent
The formation of a Grignard reagent from this compound can be challenging.
Troubleshooting Table for Grignard Reagent Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer. | Activate the magnesium turnings by grinding them in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or solvent. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz-type coupling of the starting material. | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Decomposition of the Grignard reagent. | Use the Grignard reagent immediately after its formation. Avoid prolonged heating. |
Experimental Protocol: Grignard Reagent Formation
This protocol provides a general method for the preparation of the Grignard reagent.
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 1.2 equivalents of magnesium turnings and a small crystal of iodine.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of a solution of 1.0 equivalent of this compound in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates initiation.
-
Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Caption: Troubleshooting workflow for Grignard reagent formation.
Validation & Comparative
A Comparative Guide to Fluorinating Agents for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate fluorinating agent is therefore a critical decision, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of common fluorinating agents and evaluates the potential of "1-Bromo-1-fluorocyclohexane" in this context.
Introduction to Fluorinating Agents
Fluorinating agents can be broadly categorized into two main classes based on their mode of action: electrophilic and nucleophilic.[1]
-
Electrophilic Fluorinating Agents ("F⁺" Donors): These reagents deliver an electrophilic fluorine equivalent to a nucleophilic center, such as an enolate or an electron-rich aromatic ring.[2] Reagents containing a nitrogen-fluorine (N-F) bond are the most common in this class due to their relative stability and ease of handling.[2]
-
Nucleophilic Fluorinating Agents ("F⁻" Donors): These reagents provide a nucleophilic fluoride (B91410) ion that displaces a leaving group in an S_N2-type reaction or adds to an unsaturated system.[3] Common sources include alkali metal fluorides and amine-hydrofluoric acid complexes.[1]
The choice between these two classes is primarily dictated by the nature of the substrate and the desired transformation.
Performance Comparison of Common Fluorinating Agents
The following tables summarize the performance of several widely used fluorinating agents in common transformations.
Electrophilic Fluorination: α-Fluorination of a β-Ketoester
| Reagent | Structure | Reaction Conditions | Yield (%) | Reference |
| Selectfluor® |
| CH₃CN, rt, 1h | 95 | [4] |
| N-Fluorobenzenesulfonimide (NFSI) |
| THF, -78 °C to rt, 12h | 85 | [5] |
Nucleophilic Deoxyfluorination: Conversion of an Alcohol to a Fluoroalkane
| Reagent | Structure | Substrate | Reaction Conditions | Yield (%) | Reference |
| Diethylaminosulfur Trifluoride (DAST) |
| Primary Alcohol | CH₂Cl₂, -78 °C to rt | >90 | [3] |
| Deoxo-Fluor® |
| Primary Alcohol | THF, rt | >90 |
"this compound": A Theorectical Evaluation
"this compound" belongs to the class of gem-bromofluoroalkanes. While it is commercially available and used as a synthetic intermediate, there is a notable lack of literature precedent for its use as a direct fluorinating agent. Based on the known reactivity of similar compounds, its potential utility in fluorination chemistry can be theoretically assessed.
The carbon-fluorine bond is exceptionally strong and generally unreactive under conditions where the carbon-bromine bond would readily participate in reactions. Therefore, it is unlikely that "this compound" would act as a fluorine donor in the same way as established electrophilic or nucleophilic reagents. Instead, its reactivity is expected to be dominated by transformations involving the more labile C-Br bond.
Caption: Predicted reaction pathways for this compound.
The diagram above illustrates that the most probable reaction pathways for "this compound" involve the formation of organometallic or radical intermediates via the C-Br bond, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. Direct fluorine transfer from the highly stable C-F bond is considered an unlikely pathway under typical synthetic conditions.
Experimental Protocols for Established Fluorinating Agents
General Procedure for α-Fluorination of a β-Ketoester using Selectfluor®
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of the β-ketoester in acetonitrile, add Selectfluor® in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-fluoro-β-ketoester.[4]
General Procedure for Deoxyfluorination of a Primary Alcohol using DAST
Materials:
-
Primary alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add DAST to the cooled solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding fluoroalkane.[3]
Caption: General experimental workflows for electrophilic and nucleophilic fluorination.
Safety Considerations
Fluorinating agents are reactive and potentially hazardous materials that require careful handling.
-
Electrophilic N-F Reagents (e.g., Selectfluor®): While generally stable solids, they are strong oxidizing agents and should not be heated with or mixed with incompatible materials.
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®): These reagents can be thermally unstable and may decompose violently upon heating. They are also sensitive to moisture and react vigorously with water to release toxic and corrosive hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, should be worn.
Conclusion
The selection of a fluorinating agent is a critical parameter in the synthesis of fluorinated molecules for drug discovery and development. Established reagents like Selectfluor® and DAST offer reliable and well-documented methods for electrophilic and nucleophilic fluorination, respectively. While "this compound" is a valuable synthetic building block, its utility as a direct fluorinating agent is not supported by the current literature. Its reactivity is primarily governed by the carbon-bromine bond, making it a precursor for introducing the fluorocyclohexyl moiety rather than a source of fluorine for other molecules. Researchers should rely on established fluorinating agents for predictable and efficient fluorine incorporation and consider "this compound" for its role as a fluorinated scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Bromo-1-fluorocyclohexane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction products of 1-Bromo-1-fluorocyclohexane, focusing on their spectroscopic characterization. Due to the limited availability of direct experimental data on the reactivity of this compound, this document presents proposed reaction pathways and collates spectroscopic data for the expected elimination products: 1-fluorocyclohexene (B15492532) and 1-bromocyclohexene. This guide also offers alternative synthetic protocols for these products to serve as a benchmark for comparison.
Introduction to the Reactivity of this compound
This compound is a geminal dihalocycloalkane containing two different halogen atoms on the same carbon. Its reactivity is primarily dictated by the competition between elimination and substitution reactions. The presence of both a good leaving group (bromine) and a poorer leaving group (fluorine) introduces complexity in predicting the major product under various reaction conditions.
Elimination reactions (E1, E2, E1cb) are expected to be the predominant pathways when this compound is treated with a base. These reactions would lead to the formation of either 1-fluorocyclohexene (via dehydrobromination) or 1-bromocyclohexene (via dehydrofluorination). The regioselectivity of the elimination will be influenced by factors such as the strength and steric bulk of the base, the solvent, and the reaction temperature.
Proposed Reaction Pathways
The primary elimination pathways for this compound are dehydrobromination and dehydrofluorination, leading to the formation of 1-fluorocyclohexene and 1-bromocyclohexene, respectively.
Caption: Proposed elimination pathways of this compound.
Spectroscopic Data of Potential Elimination Products
The following tables summarize the key spectroscopic data for the potential elimination products, 1-fluorocyclohexene and 1-bromocyclohexene, gathered from various spectral databases.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1-Fluorocyclohexene | ¹H | 4.85-4.95 | m | |
| 1.95-2.15 | m | |||
| 1.45-1.70 | m | |||
| ¹³C | 150.5 (d) | d | J(C-F) = 230 | |
| 100.2 (d) | d | J(C-F) = 15 | ||
| 29.5 | s | |||
| 25.1 | s | |||
| 22.3 | s | |||
| 21.8 | s | |||
| ¹⁹F | -115.0 | m | ||
| 1-Bromocyclohexene [1] | ¹H | 6.05 | t | 4.0 |
| 2.18 | m | |||
| 1.75 | m | |||
| 1.60 | m | |||
| ¹³C[2] | 126.9 | s | ||
| 124.6 | s | |||
| 33.7 | s | |||
| 26.5 | s | |||
| 22.4 | s | |||
| 21.6 | s |
Note: NMR data can vary slightly based on the solvent and spectrometer frequency. Data for 1-Fluorocyclohexene is compiled from various sources and predictions.
Table 2: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 1-Fluorocyclohexene [3] | 100 | 81, 71, 67, 54 |
| 1-Bromocyclohexene [1] | 160/162 (1:1 ratio) | 81 (base peak), 79, 67, 53 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 1-Fluorocyclohexene | ~3050 | =C-H stretch |
| ~2940, ~2860 | C-H stretch (aliphatic) | |
| ~1680 | C=C stretch | |
| ~1250 | C-F stretch | |
| 1-Bromocyclohexene | ~3030 | =C-H stretch |
| ~2935, ~2860 | C-H stretch (aliphatic) | |
| ~1645 | C=C stretch | |
| ~650 | C-Br stretch |
Note: IR data is based on typical values for the respective functional groups.
Experimental Protocols
Proposed Protocol 1: Dehydrohalogenation using a Strong, Non-hindered Base
This protocol aims to favor the elimination of HBr due to the better leaving group ability of bromide compared to fluoride.
Objective: To synthesize 1-fluorocyclohexene.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)[4]
-
Ethanol[4]
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add potassium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate 1-fluorocyclohexene.
Proposed Protocol 2: Dehydrohalogenation using a Strong, Bulky Base
This protocol utilizes a sterically hindered base, which may favor the formation of the thermodynamically less stable product or influence the E2/E1cb pathway.
Objective: To investigate the product distribution with a bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring by GC-MS.
-
Cool the mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation.
-
Analyze the product mixture by NMR and GC-MS to determine the ratio of 1-fluorocyclohexene to 1-bromocyclohexene.
Alternative Synthetic Routes for Comparison
To provide a benchmark for the products obtained from this compound, established alternative syntheses for 1-fluorocyclohexene and 1-bromocyclohexene are presented.
Alternative Synthesis of 1-Fluorocyclohexene
A common method for the synthesis of vinyl fluorides is through the reaction of a ketone with a fluorinating agent.
Caption: Alternative synthesis of 1-Fluorocyclohexene.
Alternative Synthesis of 1-Bromocyclohexene
1-Bromocyclohexene can be synthesized from cyclohexanone via the formation of a vinyl phosphate (B84403) intermediate.
References
- 1. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic chemistry - E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 1-Fluorocyclohexene | C6H9F | CID 11182579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
Unraveling Reaction Speeds: A Comparative Guide to the Kinetics of 1-Bromo-1-fluorocyclohexane and its Analogs
For Immediate Release
Executive Summary
Tertiary halides, such as 1-bromo-1-fluorocyclohexane, typically undergo solvolysis through an SN1/E1 mechanism. The rate-determining step in these reactions is the formation of a carbocation intermediate. The stability of this intermediate is the primary factor governing the reaction rate. This guide will delve into the electronic and steric factors that influence carbocation stability and, consequently, the reaction kinetics of the title compound and its analogs. We will explore the impact of substituents, leaving groups, and solvent polarity on the rates of these fundamental organic reactions.
Comparative Kinetic Data
To establish a baseline for comparison, this section presents kinetic data for the solvolysis of relevant tertiary bromocyclohexanes. The data, where available, is summarized in the following tables to facilitate a clear comparison of reaction rates and activation parameters.
Table 1: Relative Solvolysis Rates of Tertiary Halocyclohexanes
| Compound | Solvent/Temp. | Relative Rate (krel) |
| 1-Bromo-1-methylcyclohexane | 80% Ethanol (B145695), 25°C | ~1 |
| 1-Chloro-1-methylcyclohexane | 80% Ethanol, 25°C | ~0.02 |
| This compound | 80% Ethanol, 25°C | Predicted: < 1 |
Note: The relative rate for this compound is a prediction based on the known electronic effects of fluorine.
Table 2: Activation Parameters for Solvolysis of Tertiary Bromocyclohexanes
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 1-Bromo-1-methylcyclohexane | 90% Acetone | 23.5 | -5.8 |
| This compound | 90% Acetone | Predicted: > 23.5 | Predicted: Similar to analog |
Note: Predicted values for this compound are based on the expected destabilizing effect of the α-fluoro substituent on the carbocation intermediate.
Mechanistic Insights and the Influence of Fluorine
The solvolysis of a tertiary bromocyclohexane (B57405) proceeds via a two-step SN1/E1 mechanism. The first and rate-determining step is the ionization of the carbon-bromine bond to form a tertiary carbocation and a bromide ion. This is followed by a rapid second step where a solvent molecule (acting as a nucleophile) attacks the carbocation (SN1 pathway) or a solvent molecule (acting as a base) removes a proton from an adjacent carbon, leading to the formation of an alkene (E1 pathway).
The presence of a fluorine atom on the same carbon as the bromine in this compound is expected to have a significant impact on the reaction rate. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect will destabilize the adjacent carbocation that is formed in the rate-determining step of the SN1/E1 reaction. A less stable carbocation means a higher activation energy for the first step, and consequently, a slower reaction rate compared to its non-fluorinated analog, 1-bromo-1-methylcyclohexane.
Experimental Protocols
A standardized protocol for determining the solvolysis rates of tertiary halides is crucial for obtaining reliable and comparable kinetic data. The following is a generalized methodology for a titrimetric analysis of the solvolysis of a tertiary bromocyclohexane.
Objective: To determine the first-order rate constant for the solvolysis of a tertiary bromocyclohexane in an aqueous ethanol solvent system.
Materials:
-
Tertiary bromocyclohexane (e.g., 1-bromo-1-methylcyclohexane)
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Acetone (for cleaning)
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Thermostatted water bath
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume) by accurately mixing the required volumes of ethanol and water.
-
Reaction Mixture Preparation: In a conical flask, place a known volume of the prepared solvent. Add a few drops of bromothymol blue indicator.
-
Initiation of Reaction: Accurately measure a small volume of the tertiary bromocyclohexane and add it to the solvent mixture. Start the stopwatch immediately upon addition. This is time t = 0.
-
Titration: The solvolysis reaction produces HBr, which will cause the indicator to change color from blue to yellow. Immediately add a known small volume of the standardized NaOH solution from the burette to restore the blue color. Record the time at which the color changes back to yellow.
-
Data Collection: Continue this process of adding small aliquots of NaOH and recording the time of the color change for at least two to three half-lives of the reaction.
-
Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted tertiary bromocyclohexane versus time. The concentration of the reactant at any given time can be calculated from the volume of NaOH added. The plot should yield a straight line with a slope equal to -k for a first-order reaction.
Visualizing Reaction Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathways and experimental workflows.
Navigating Stereoselectivity: A Comparative Analysis of Reactions Involving 1-Bromo-1-fluorocyclohexane
A comprehensive review of available scientific literature reveals a notable scarcity of specific experimental data on the stereoselective reactions of 1-bromo-1-fluorocyclohexane. While the principles of stereochemistry in cyclohexane (B81311) systems are well-established, detailed quantitative comparisons and specific protocols for this particular geminal dihalide are not readily found in published research. This guide, therefore, will extrapolate from the established reactivity of analogous substituted cyclohexanes to provide a theoretical framework for predicting the stereochemical outcomes of key reaction types involving this compound.
The stereochemical course of reactions involving substituted cyclohexanes is intrinsically linked to the conformational preferences of the cyclohexane ring and the specific mechanism of the reaction. For this compound, the carbon atom bearing both halogens is a stereocenter, and its reactions can lead to the formation of diastereomers or enantiomers. The primary reaction pathways to consider are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).
Theoretical Stereochemical Pathways
The stereochemical outcome of reactions on this compound is dictated by the interplay of steric and electronic factors, which influence the preferred chair conformation and the transition state geometry of the reaction.
Figure 1. A logical diagram illustrating the predicted stereochemical outcomes for reactions of this compound based on its conformation and the reaction mechanism.
Comparison with Analogous Systems
To approximate the expected stereoselectivity, we can draw parallels with more extensively studied substituted cyclohexanes, such as 1-bromo-4-tert-butylcyclohexane (B3151265) and various chlorocyclohexane (B146310) derivatives. In these systems, the stereochemical outcome is highly dependent on the conformational bias of the cyclohexane ring.
| Reaction Type | Substrate Conformation | Predicted Outcome for this compound | Supporting Principles from Analogous Systems |
| SN2 | Axial Bromine | Inversion of configuration | Backside attack is sterically favored on axial leaving groups. |
| Equatorial Bromine | Significantly slower rate, potential for competing elimination | Steric hindrance from the cyclohexane ring impedes backside attack. | |
| E2 | Axial Bromine | Favored, follows Zaitsev's or Hofmann's rule depending on the base | Requires an anti-periplanar arrangement of a β-hydrogen and the leaving group, which is readily achieved with an axial bromine. |
| Equatorial Bromine | Very slow or no reaction | The required anti-periplanar geometry cannot be achieved without a high-energy ring flip. | |
| SN1 / E1 | Either | Racemic or diastereomeric mixture of substitution and elimination products | Proceeds through a planar carbocation intermediate, which can be attacked from either face by the nucleophile or lose a proton to form an alkene. |
Table 1. Predicted stereochemical outcomes for reactions of this compound based on established principles from analogous cyclohexane systems.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following represents a general methodology that would be adapted to study its stereoselective reactions, based on protocols for similar compounds.
General Procedure for a Nucleophilic Substitution (SN2 type) Reaction:
-
Reactant Preparation: A solution of this compound would be prepared in a suitable aprotic solvent (e.g., acetone, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: A strong nucleophile (e.g., sodium azide, sodium cyanide) would be added to the solution, and the reaction mixture would be stirred at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: Upon completion, the reaction would be quenched, and the product extracted with an organic solvent. The organic layers would be combined, dried, and the solvent evaporated.
-
Purification and Analysis: The crude product would be purified by column chromatography or distillation. The stereochemical outcome (diastereomeric or enantiomeric ratio) would be determined using techniques like chiral GC, chiral HPLC, or NMR spectroscopy.
General Procedure for an Elimination (E2 type) Reaction:
-
Reactant and Base Preparation: this compound would be dissolved in a suitable solvent (e.g., ethanol, tert-butanol). A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) would be added.
-
Reaction Conditions: The reaction mixture would be heated to reflux for a specified period.
-
Monitoring and Work-up: The reaction progress would be followed by GC. After completion, the mixture would be cooled, diluted with water, and the product extracted.
-
Product Analysis: The organic extracts would be dried and the solvent removed. The ratio of elimination products would be determined by GC or NMR analysis.
Conclusion
The study of stereoselectivity in the reactions of this compound presents an opportunity for further research. Based on established principles of cyclohexane conformational analysis and reaction mechanisms, it is possible to predict the likely stereochemical outcomes. However, without specific experimental data, these predictions remain theoretical. Future experimental work is necessary to quantify the diastereomeric and enantiomeric ratios for various reactions of this compound and to provide a direct comparison with other halogenated cyclohexanes. Such studies would be valuable for researchers in synthetic organic chemistry and drug development, where precise control of stereochemistry is often a critical factor.
A Comparative Guide to 1-Bromo-1-fluorocyclohexane and Other Brominated Cyclohexanes for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and reactivity of 1-bromo-1-fluorocyclohexane in comparison to bromocyclohexane (B57405) and 1,1-dibromocyclohexane, providing essential data for synthetic chemists and drug development professionals.
This guide offers a comprehensive comparison of this compound with two other key brominated cyclohexanes: bromocyclohexane and 1,1-dibromocyclohexane. The introduction of a fluorine atom at the C1 position alongside a bromine atom significantly alters the molecule's properties and reactivity, making this compound a unique building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document provides a summary of their physical properties, detailed synthetic protocols, and an analysis of their comparative reactivity in fundamental organic reactions, supported by established chemical principles.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the cyclohexane (B81311) ring has a pronounced effect on the physical properties of these compounds. The introduction of a second halogen atom, particularly the highly electronegative fluorine, in this compound leads to a higher molecular weight and likely alters its boiling point and density compared to bromocyclohexane.
| Property | This compound | Bromocyclohexane | 1,1-Dibromocyclohexane |
| Molecular Formula | C₆H₁₀BrF | C₆H₁₁Br | C₆H₁₀Br₂ |
| Molecular Weight ( g/mol ) | 181.05[1] | 163.06[2] | 241.95[3] |
| Appearance | Colorless to light orange to yellow clear liquid[4] | Colorless to pale yellow liquid[5] | - |
| Boiling Point (°C) | 78 °C at 16 mmHg[4] | 166-167[2] | - |
| Melting Point (°C) | - | -57[2] | - |
| Density (g/mL) | 1.46[4] | 1.324 at 25 °C[2][6] | - |
| Refractive Index (n20/D) | 1.48[4] | 1.495[6] | - |
Synthesis and Experimental Protocols
The synthetic routes to these three brominated cyclohexanes differ based on the desired substitution pattern. Below are representative experimental protocols for their preparation.
Synthesis of this compound
A modern approach to synthesizing 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. This method can be adapted for the synthesis of this compound from cyclohexene (B86901).
Experimental Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, a 10 mL oven-dried Schlenk tube is charged with [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (photocatalyst, 0.02 mmol, 1 mol%), cyclohexene (2 mmol, 1.0 equiv.), and anhydrous tetrahydrofuran (B95107) (THF, 4 mL).
-
Addition of Reagent: Dibromofluoromethane (4 mmol, 2.0 equiv.) is added to the mixture.
-
Reaction Conditions: The tube is sealed, taken out of the glovebox, and the reaction mixture is stirred under the irradiation of a 3 W blue LED lamp at room temperature for 12 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford this compound.
Synthesis of Bromocyclohexane
Bromocyclohexane can be synthesized by the free-radical bromination of cyclohexane.[2] A common laboratory preparation involves the reaction of cyclohexanol (B46403) with hydrobromic acid.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a reflux condenser. To the flask, add cyclohexanol (50 g, 0.5 mol) and 48% hydrobromic acid (119 g, 0.7 mol).
-
Reaction Conditions: The mixture is heated to reflux for 2-3 hours.
-
Work-up: After cooling, the mixture is transferred to a separatory funnel. The lower aqueous layer is removed. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The crude bromocyclohexane is dried over anhydrous calcium chloride and then purified by distillation. The fraction boiling between 164-167 °C is collected.
Synthesis of 1,1-Dibromocyclohexane
1,1-Dibromocyclohexane can be prepared from cyclohexanone (B45756).
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place cyclohexanone (20 g, 0.204 mol) and carbon tetrachloride (100 mL).
-
Addition of Reagent: A solution of bromine (65.2 g, 0.408 mol) in carbon tetrachloride (50 mL) is added dropwise to the stirred solution of cyclohexanone at 0-5 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction mixture is washed with a saturated solution of sodium thiosulfate, followed by water, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 1,1-dibromocyclohexane.
Comparative Reactivity
The reactivity of these brominated cyclohexanes is largely dictated by the nature of the carbon-halogen bonds and the stereoelectronic effects of the cyclohexane ring.
Nucleophilic Substitution Reactions
Bromocyclohexane, as a secondary alkyl halide, can undergo both Sₙ1 and Sₙ2 reactions depending on the reaction conditions.[7] Strong nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles in polar protic solvents favor the Sₙ1 pathway.
This compound presents a more complex scenario. The presence of the highly electronegative fluorine atom on the same carbon as the bromine atom will have a significant inductive effect, making the carbon atom more electrophilic. However, the fluorine atom is a poor leaving group compared to bromine. In nucleophilic substitution reactions, the bromide ion is preferentially displaced. The geminal fluorine is expected to influence the rate of both Sₙ1 and Sₙ2 reactions. For Sₙ1, the electron-withdrawing fluorine would destabilize the adjacent carbocation, thus slowing down the reaction rate compared to bromocyclohexane. For Sₙ2, the increased electrophilicity of the carbon might increase reactivity, but steric hindrance from the two halogens could play a counteracting role.
1,1-Dibromocyclohexane is also a secondary alkyl halide. Similar to this compound, the second bromine atom will have an inductive effect. In nucleophilic substitution, one bromine atom would act as the leaving group. The reactivity is expected to be comparable to or slightly different from bromocyclohexane, depending on the subtle interplay of inductive and steric effects.
Elimination Reactions
Elimination reactions of bromocyclohexanes, particularly the E2 mechanism, are highly dependent on the stereochemical arrangement of the leaving group and a β-hydrogen. For an E2 reaction to occur, the bromine and a hydrogen on an adjacent carbon must be in an anti-periplanar (diaxial) conformation.
In bromocyclohexane, the chair flip allows the bromine to occupy an axial position, making it susceptible to E2 elimination with a strong, non-hindered base.
For this compound, the presence of the fluorine atom will influence the acidity of the neighboring protons and potentially the conformational equilibrium of the cyclohexane ring. The rate and regioselectivity of elimination would be affected by these factors.
1,1-Dibromocyclohexane can undergo a single elimination to form a vinyl bromide or a double elimination under stronger conditions to yield a cyclohexadiene or cyclohexyne (B14742757) derivative. The first elimination would follow similar stereochemical requirements as bromocyclohexane.
Spectroscopic Data
-
¹H NMR: In all three compounds, the protons on the cyclohexane ring will appear as a complex multiplet in the upfield region. For bromocyclohexane, the proton on the carbon bearing the bromine (CH-Br) will be downfield shifted. In this compound, the absence of a proton at C1 will simplify the spectrum in that region, but fluorine coupling will be observed for the protons on adjacent carbons. For 1,1-dibromocyclohexane, there is also no proton at C1.
-
¹³C NMR: The carbon atom(s) attached to the halogen(s) will be significantly downfield shifted. In this compound, the C1 carbon will show a large C-F coupling constant.
-
IR Spectroscopy: All three compounds will show characteristic C-H stretching and bending vibrations for a cyclohexane ring. The C-Br stretching frequency will be present in the fingerprint region. This compound will also exhibit a strong C-F stretching absorption, typically in the 1000-1100 cm⁻¹ region.
Conclusion
This compound is a valuable synthetic intermediate with unique reactivity compared to its non-fluorinated and di-brominated analogs. The presence of the geminal fluorine atom significantly influences its electronic properties and, consequently, its behavior in nucleophilic substitution and elimination reactions. While direct quantitative comparisons of reaction kinetics are sparse, the established principles of physical organic chemistry provide a strong framework for predicting its reactivity. This guide provides researchers and drug development professionals with a foundational understanding of these key brominated cyclohexanes, enabling more informed decisions in the design and execution of synthetic strategies. Further experimental studies are warranted to provide a more detailed quantitative comparison of the reactivity of these important building blocks.
References
- 1. This compound | C6H10BrF | CID 53445857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromocyclohexane - Wikipedia [en.wikipedia.org]
- 3. Cyclohexane, dibromo- | C6H10Br2 | CID 185721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Gas detectors and respiratory protection equipments C6H11Br (bromocyclohexane), CAS number 108-85-0 [en.gazfinder.com]
- 6. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]
- 7. xchemi.com [xchemi.com]
Validating the Purity of 1-Bromo-1-fluorocyclohexane: A Comparative Guide to HPLC and GC-MS Techniques
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS offer robust platforms for the separation and quantification of organic molecules. The choice between the two often depends on the analyte's volatility and thermal stability, as well as the desired sensitivity and specificity of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for volatile and thermally stable compounds like 1-Bromo-1-fluorocyclohexane. The high resolution of capillary GC columns combined with the specificity of mass spectrometric detection allows for excellent separation of isomers and impurities, providing both quantitative and qualitative data.
High-Performance Liquid Chromatography (HPLC) , particularly with a UV or mass spectrometric detector, serves as a viable alternative. Reversed-phase HPLC is a common starting point for the analysis of small organic molecules. While potentially less sensitive than GC-MS for this specific compound, it avoids the need for high temperatures, which could be advantageous if thermal degradation is a concern.
The following tables summarize the proposed experimental parameters for each technique, offering a side-by-side comparison of their key operational aspects.
| Parameter | Proposed GC-MS Method | Proposed HPLC Method |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph with UV or MS detector |
| Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Injection | 1 µL, splitless injection at 250°C | 10 µL injection volume |
| Carrier Gas/Mobile Phase | Helium at a constant flow of 1 mL/min | Isocratic elution with Acetonitrile:Water (70:30 v/v) at 1 mL/min |
| Oven/Column Temp. | Initial temp: 50°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min) | Ambient or controlled at 25°C |
| Detector | Mass Spectrometer (Electron Ionization - EI) | UV Detector at 210 nm or Mass Spectrometer (Electrospray Ionization - ESI) |
| Run Time | Approximately 27 minutes | Approximately 10-15 minutes |
| Performance Metric | GC-MS (Anticipated) | HPLC (Anticipated) |
| Selectivity | High (mass analyzer distinguishes by m/z) | Moderate to High (dependent on detector and chromatographic separation) |
| Sensitivity (LOD/LOQ) | Very High (pg to fg range) | High (ng to pg range) |
| Precision (%RSD) | < 5% | < 5% |
| Linearity (R²) | > 0.99 | > 0.99 |
Experimental Protocols
Below are detailed, hypothetical methodologies for the purity validation of this compound using GC-MS and HPLC.
GC-MS Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Quantify impurities by calculating the area percentage of all detected peaks.
HPLC Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (Acetonitrile:Water, 70:30) to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 210 nm.
-
-
Data Analysis: Identify the main peak of this compound. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using Graphviz, outline the experimental workflows for both GC-MS and HPLC.
Caption: GC-MS workflow for this compound purity analysis.
Caption: HPLC workflow for this compound purity analysis.
Logical Comparison of Techniques
The fundamental difference between these two powerful analytical techniques lies in the physical state of the mobile phase and the principles of separation and detection.
Caption: Logical comparison of GC-MS and HPLC for the target analyte.
Benchmarking 1-Bromo-1-fluorocyclohexane: A Comparative Guide for Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1-Bromo-1-fluorocyclohexane emerges as a versatile building block, offering a gateway to a variety of fluorinated cyclohexane (B81311) derivatives. This guide provides an objective comparison of its performance in key synthetic transformations, supported by available data and general principles, to aid researchers in its effective utilization.
Introduction to the Reactivity of this compound
This compound possesses a geminal bromo- and fluoro-substituted carbon center. This arrangement provides a unique reactivity profile. The bromine atom, being a good leaving group, is the primary site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The presence of the highly electronegative fluorine atom on the same carbon atom can influence the reaction rates and pathways.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the bromide ion is displaced by a nucleophile. Due to the steric hindrance of the cyclohexane ring, SN2 reactions are generally favored over SN1 pathways, especially with strong nucleophiles. The reactivity of this compound can be compared to other halogenated cyclohexanes.
Data Presentation: Comparison of Leaving Groups in Nucleophilic Substitution
| Substrate | Leaving Group | Relative Reactivity (Illustrative) | Notes |
| 1-Iodo-1-fluorocyclohexane | I⁻ | ~30-100 | Iodide is an excellent leaving group. |
| This compound | Br⁻ | 1 | Good reactivity for many transformations. |
| 1-Chloro-1-fluorocyclohexane | Cl⁻ | ~0.01 | Chloride is a poorer leaving group, requiring harsher conditions. |
Note: Relative rates are illustrative and based on general trends in alkyl halide reactivity. Actual rates will vary with the nucleophile, solvent, and specific reaction conditions.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the amine (2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 60-100 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base is expected to lead to an elimination reaction, yielding 1-fluorocyclohexene. The E2 mechanism is the most probable pathway. For the E2 reaction to occur, the hydrogen atom and the leaving group (bromide) must be in an anti-periplanar conformation. In a cyclohexane chair conformation, this translates to a requirement for both the hydrogen and the bromine to be in axial positions.
Caption: E2 Elimination Workflow for this compound.
Data Presentation: Comparison of Bases for Elimination
| Base | Steric Hindrance | Expected Major Product | Relative Rate (Illustrative) |
| Potassium tert-butoxide (KOt-Bu) | High | 1-Fluorocyclohexene (Hofmann-like) | Fast |
| Sodium ethoxide (NaOEt) | Low | 1-Fluorocyclohexene (Zaitsev/Hofmann) | Moderate |
Note: Due to the presence of the fluorine atom, the regioselectivity may not strictly follow Zaitsev's rule, and the less substituted alkene may be favored.
Experimental Protocol: General Procedure for E2 Elimination
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, tert-butanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the base in the anhydrous solvent.
-
Add this compound (1 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
-
The volatile product, 1-fluorocyclohexene, can be further purified by distillation if necessary.
Metal-Catalyzed Cross-Coupling Reactions
This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. The reactivity of the C-Br bond is significantly higher than a C-F bond in these transformations.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and an organoboron reagent.
Data Presentation: Illustrative Comparison of Halides in Suzuki Coupling
| Substrate | Halogen | Relative Reactivity (Illustrative) |
| 1-Iodo-1-fluorocyclohexane | I | High |
| This compound | Br | Moderate |
| 1-Chloro-1-fluorocyclohexane | Cl | Low |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask with a magnetic stirrer and reflux condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
This reaction would form a C-C bond between this compound and a terminal alkyne.
Buchwald-Hartwig Amination
This transformation would lead to the formation of a C-N bond, coupling an amine with the cyclohexane ring.
Conclusion
This compound is a promising building block for the synthesis of monofluorinated cyclohexane derivatives. Its reactivity is primarily dictated by the C-Br bond, which readily participates in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited in the literature, its performance can be reliably predicted based on established principles of organic chemistry. The provided general protocols offer a starting point for researchers to explore the synthetic utility of this versatile reagent. For optimal results, reaction conditions should be carefully screened and optimized for each specific transformation.
Mechanistic Insights into the Reactivity of 1-Bromo-1-fluorocyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 1-bromo-1-fluorocyclohexane, a geminal halo-fluoro substituted cyclohexane (B81311). Understanding the reactivity of this compound is crucial for its application in organic synthesis and as a potential building block in medicinal chemistry. Due to a scarcity of direct comparative studies on this compound in publicly available literature, this guide will draw upon established principles of conformational analysis and reaction kinetics of analogous substituted cyclohexanes to predict and compare its reactivity in key organic reactions. We will explore nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) pathways, supported by generalized experimental protocols.
Conformational Analysis: The Key to Reactivity
The reactivity of cyclohexane derivatives is intrinsically linked to the conformational equilibrium of the six-membered ring. This compound exists predominantly in two chair conformations that are in rapid equilibrium. The stability of these conformers is dictated by the steric and electronic effects of the bromine and fluorine substituents. Generally, larger substituents prefer the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions.
The conformational preference of the halogens in this compound is a critical factor governing its reaction pathways. For instance, the E2 elimination reaction requires a specific anti-periplanar arrangement of the leaving group and a β-hydrogen, which translates to a trans-diaxial orientation in the chair conformation.[1]
Nucleophilic Substitution Reactions: A Tale of Two Pathways
Nucleophilic substitution reactions of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the substrate's ability to form a stable carbocation.
Sₙ1 Reactivity: The Sₙ1 pathway involves the formation of a tertiary carbocation intermediate. The stability of this carbocation is a key factor influencing the reaction rate. In polar, protic solvents such as aqueous ethanol (B145695), this compound is expected to undergo solvolysis via an Sₙ1 mechanism. The rate of this reaction would be dependent on the stability of the resulting 1-fluoro-1-cyclohexyl carbocation.
Sₙ2 Reactivity: The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. For this compound, the accessibility of the electrophilic carbon to the incoming nucleophile is a major determinant. Steric hindrance around the reaction center can significantly slow down or prevent Sₙ2 reactions.
Table 1: Predicted Comparison of Nucleophilic Substitution Reactions
| Reaction Type | Substrate | Nucleophile/Solvent | Predicted Major Mechanism | Key Influencing Factors |
| Solvolysis | This compound | 80% Aqueous Ethanol | Sₙ1 | Stability of the tertiary carbocation, solvent polarity. |
| Substitution | This compound | Sodium Azide in DMF | Sₙ2 | Steric hindrance at the tertiary center, strength of the nucleophile. |
| Finkelstein Reaction | 1-Bromocyclohexane | Sodium Iodide in Acetone | Sₙ2 | Primary halide, good nucleophile, and Le Chatelier's principle. |
Elimination Reactions: The Role of the Base
Elimination reactions of this compound are expected to be highly sensitive to the nature of the base employed. The competition between the Zaitsev (more substituted alkene) and Hofmann (less substituted alkene) products is a key consideration.
E2 Mechanism: The E2 reaction is a concerted process that requires a specific stereochemical arrangement (anti-periplanar) of the leaving group and a β-hydrogen. For this compound, the ability of the bromine atom to occupy an axial position in the chair conformation is crucial for this pathway to be efficient. The choice of base plays a significant role in the regioselectivity of the E2 reaction.
-
Small, non-hindered bases (e.g., sodium ethoxide) are expected to favor the thermodynamically more stable Zaitsev product.
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) are predicted to preferentially abstract the more sterically accessible proton, leading to the formation of the Hofmann product.[2]
E1 Mechanism: The E1 reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction. It is favored by weak bases and polar protic solvents.
Table 2: Predicted Product Distribution in E2 Elimination Reactions
| Substrate | Base | Predicted Major Product | Predicted Minor Product | Rationale |
| This compound | Sodium Ethoxide in Ethanol | 1-Fluorocyclohexene (Zaitsev) | 3-Fluorocyclohexene (Hofmann) | A small base favors the formation of the more stable, more substituted alkene. |
| This compound | Potassium tert-Butoxide in tert-Butanol (B103910) | 3-Fluorocyclohexene (Hofmann) | 1-Fluorocyclohexene (Zaitsev) | A bulky base abstracts the more sterically accessible proton, leading to the less substituted alkene. |
Experimental Protocols
General Protocol for Sₙ1 Solvolysis
This protocol is adapted from studies on the solvolysis of tertiary alkyl halides.[3]
Objective: To determine the rate of solvolysis of this compound in aqueous ethanol.
Materials:
-
This compound
-
80% Ethanol (v/v)
-
Acetone
-
Phenolphthalein (B1677637) indicator
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Constant temperature water bath (25 °C)
-
Burette, pipettes, Erlenmeyer flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in a small amount of acetone.
-
In a 50 mL Erlenmeyer flask, pipette a known volume of the 80% ethanol solvent.
-
Place the flask in the constant temperature water bath and allow it to equilibrate to 25 °C.
-
Add a few drops of phenolphthalein indicator to the solvent.
-
Initiate the reaction by adding a measured volume of the this compound solution to the solvent and start a timer.
-
Titrate the liberated HBr with the standardized NaOH solution. The endpoint is the first persistent pink color.
-
Record the volume of NaOH added and the time at regular intervals until the reaction is complete.
-
The rate constant can be determined by plotting the appropriate concentration versus time data.
General Protocol for E2 Elimination with a Bulky Base
This protocol is based on the Hofmann-selective elimination of substituted bromocyclohexanes.
Objective: To synthesize 3-fluorocyclohexene via a Hofmann-selective elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Cool the mixture to room temperature and quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain 3-fluorocyclohexene.
-
Characterize the product and determine the product ratio using GC-MS and NMR spectroscopy.
Visualizing Reaction Pathways
To better understand the mechanistic principles discussed, the following diagrams illustrate the key reaction pathways and the logical flow of predicting reactivity.
Caption: Predicted reaction pathways for this compound.
Caption: Conformational requirement for the E2 elimination of this compound.
Conclusion
The reactivity of this compound is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed. While direct experimental data is limited, a thorough understanding of fundamental mechanistic principles allows for strong predictions regarding its behavior in nucleophilic substitution and elimination reactions. The conformational constraints of the cyclohexane ring are paramount, particularly for the stereoelectronically demanding E2 elimination. This guide provides a framework for researchers to approach the synthesis and manipulation of this and related gem-halofluoroalkanes, highlighting the importance of careful consideration of substrate conformation and reagent choice to achieve desired chemical outcomes. Further experimental studies are warranted to provide quantitative data and validate these predictions.
References
Safety Operating Guide
Navigating the Disposal of 1-Bromo-1-fluorocyclohexane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-Bromo-1-fluorocyclohexane. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the established protocols for analogous halogenated organic compounds, which are generally classified as hazardous waste.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on data from similar brominated and fluorinated compounds, it should be treated as a flammable liquid that can cause skin and eye irritation and is toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Handling: All manipulations of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its isomers, which inform the necessary disposal precautions.
| Property | Value/Classification | Source |
| Molecular Formula | C₆H₁₀BrF | [1][4][5] |
| Molecular Weight | 181.05 g/mol | [1][4][5] |
| Physical State | Assumed to be a liquid | [5] |
| GHS Hazard Classifications (Inferred) | Flammable Liquid, Skin Irritant, Eye Irritant, Toxic to Aquatic Life | [1][2][6] |
| Disposal Recommendation | Incineration at a licensed hazardous waste facility | [3][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation: At the point of generation, it is crucial to segregate waste containing this compound from all other waste streams. Specifically, do not mix it with non-halogenated organic solvents, aqueous solutions, acids, or bases.[3]
-
Waste Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must have a secure screw-top cap to prevent the release of vapors.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant, environmental hazard).[3][9]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, cool, and away from sources of ignition.[3][9]
-
Disposal Request: Once the container is approaching full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for waste pickup.[3]
Spill and Empty Container Management
Minor Spills: In the event of a small spill, remove all sources of ignition.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material into the designated hazardous waste container.[10][11]
Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol), collecting the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of according to your institution's policies.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H10BrF | CID 53445857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Bromo-1-fluorocyclohexane
Essential Safety and Handling Guide for 1-Bromo-1-fluorocyclohexane
Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following guidance is based on the safety data of structurally similar halogenated organic compounds, including 1-Bromo-2-fluorocyclohexane and 1-Bromo-1-methylcyclohexane. It is crucial to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are critical for ensuring laboratory safety and proper chemical management.
Hazard Profile
Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact which can cause irritation.[1][3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities. | Protects against accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a respirator with an organic vapor cartridge may be required. | Minimizes the inhalation of vapors which may cause respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental compliance.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Handling:
-
Storage:
-
Spill Response:
-
In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
For large spills, evacuate the area and contact your institution's EHS department.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical.
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][9]
-
Do not dispose of this chemical down the drain or in regular trash.[1][9] The primary disposal method for halogenated organic compounds is typically high-temperature incineration.[4][9]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. coleparmer.com [coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
